163558-30-3
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
163558-30-3 |
|---|---|
Molecular Formula |
C18H16NNa2O7S2+ |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfosulfanylpropanoate |
InChI |
InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1 |
InChI Key |
BIPPKCSTYKCFHX-SQKCAUCHSA-M |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism & Application of 163558-30-3 (HATU) in Peptide Synthesis
Subject: 163558-30-3 (HATU) Common Name: HATU Chemical Name: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Role: High-performance coupling reagent for Solid Phase Peptide Synthesis (SPPS).
Executive Summary
In the landscape of peptide chemistry, HATU (CAS this compound) represents a critical evolution from benzotriazole-based reagents (like HBTU). Its dominance in coupling sterically hindered amino acids (e.g., Aib, N-methylated residues) and minimizing racemization stems from a specific structural advantage: the 7-azabenzotriazole (HOAt) moiety.
This guide moves beyond standard protocols to detail the why and how of HATU’s mechanism, specifically focusing on the neighboring group effect (anchimeric assistance) provided by the pyridine nitrogen. It also addresses the primary failure mode—N-terminal guanidinylation—and provides a self-validating workflow to prevent it.
Part 1: The Molecular Architecture
To understand the mechanism, one must first distinguish the reagent's solid-state structure from its reactive solution state.
-
Solid State: X-ray crystallography confirms that this compound exists as the guanidinium salt (N-isomer), not the uronium salt (O-isomer). This N-linked structure is more stable for storage.
-
Solution State: Upon dissolution and reaction, it facilitates the formation of the OAt-active ester , which is the species responsible for rapid acylation.
The "Aza" Advantage: The defining feature of HATU over HBTU is the substitution of a carbon atom (CH) with a nitrogen atom (N) at the 7-position of the benzotriazole ring. This electron-withdrawing nitrogen lowers the pKa of the leaving group (HOAt pKa ~3.28 vs. HOBt pKa ~4.60), making the resulting ester more reactive toward amines while simultaneously stabilizing the intermediate to reduce racemization.
Part 2: Mechanistic Pathway
The coupling reaction proceeds through an ordered cascade. The efficiency of HATU relies on the formation of the OAt-active ester.[1][2]
The "Neighboring Group Effect"
The unique catalytic power of HATU is the intra-molecular general base catalysis . The pyridine nitrogen (N7) in the leaving group forms a hydrogen bond with the incoming amine of the peptide chain. This proximity effect:
-
Positions the amine for optimal attack on the carbonyl.
-
Stabilizes the transition state.
-
Accelerates the reaction rate by orders of magnitude compared to HBTU.
Diagram 1: Activation and Aminolysis Mechanism
The following diagram illustrates the transformation from the stable guanidinium salt to the peptide bond, highlighting the critical OAt ester intermediate.
Caption: The HATU mechanism relies on the rapid rearrangement to the OAt Active Ester. The Pyridine Nitrogen (N7) facilitates the final aminolysis via the Neighboring Group Effect.
Part 3: Comparative Efficiency Data
HATU is not a "use for everything" reagent due to cost; it is a specialized tool for difficult sequences. The table below summarizes when to deploy HATU versus standard reagents (HBTU/DIC).
| Feature | HATU (this compound) | HBTU | Rationale |
| Steric Hindrance | Excellent | Poor | The OAt ester is smaller and more reactive, bypassing steric bulk (e.g., Aib-Aib coupling).[3] |
| Racemization | Low (<1-2%) | Moderate | The N7 nitrogen stabilizes the activated ester, preventing oxazolone formation (the main pathway for epimerization). |
| Reaction Time | Fast (2-15 min) | Standard (30-60 min) | Electronic activation by the pyridine ring accelerates aminolysis. |
| Side Reactions | Guanidinylation (High Risk) | Guanidinylation (Med Risk) | HATU reacts with amines if acid activation is slow. |
Part 4: Operational Protocol & Troubleshooting
The Critical Failure: N-Terminal Guanidinylation
The most common error with HATU is guanidinylation . This occurs when the unreacted HATU (uronium/guanidinium form) reacts directly with the N-terminal amine of the resin-bound peptide, capping the sequence permanently.
Mechanism of Failure:
Validated Protocol: "Pre-Activation" vs. "In-Situ"
To prevent guanidinylation, the formation of the active ester (OAt ester) must be complete before the reagent touches the resin, OR the base must be the limiting factor.
Step-by-Step Methodology
-
Stoichiometry: Use 0.95 equivalents of HATU relative to the Amino Acid (1.0 eq). Never use excess HATU.
-
Base Selection:
-
Standard: DIPEA (2.0 eq).
-
Low Racemization (Cys/His): 2,4,6-Collidine (TMP).
-
-
Activation Sequence (The "Pre-Activation" Method):
-
Dissolve Fmoc-AA-OH (1.0 eq) and HATU (0.95 eq) in DMF.
-
Add DIPEA (2.0 eq).
-
Wait exactly 30-60 seconds. (Color change to yellow indicates OAt ester formation).
-
Critical Check: Do not wait >5 minutes, or the ester may hydrolyze or rearrange.
-
Add the mixture to the resin.
-
Diagram 2: Decision Workflow for HATU Usage
This flowchart guides the researcher on when to select HATU and how to avoid the guanidinylation trap.
Caption: Operational workflow for HATU. Note the critical pre-activation window to prevent guanidinylation side reactions.
References
-
Carpino, L. A. (1993).[4][5] 1-Hydroxy-7-azabenzotriazole.[4][5][6] An efficient peptide coupling additive.[1][3][6][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.
- Foundational paper establishing the "neighboring group effect" and the superiority of the Aza-deriv
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods. Methods in Enzymology, 289, 104-126.
- Comprehensive review of activation mechanisms, confirming the OAt ester p
-
Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science), 100(5), 492-500.
- Validates the use of Collidine/HATU for cysteine-rich sequences to prevent racemiz
-
Sigma-Aldrich Technical Bulletin. Peptide Coupling Reagents Guide: HATU Mechanism and Guanidinylation Risks.
-
Source for physical properties and side-reaction data.[10]
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. peptide.com [peptide.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Methodological & Application
Cleavage of the S-sulfonate protecting group with phosphines
Application Note: Precision Cleavage of S-Sulfonate Protecting Groups with Phosphines
Part 1: Strategic Overview
The S-sulfonate group (
However, the removal of the S-sulfonate group—reductive sulfitolysis —presents a chemical challenge. Traditional thiol-based reducing agents (DTT,
The Phosphine Advantage: Phosphines, particularly TCEP (Tris(2-carboxyethyl)phosphine) and TPP (Triphenylphosphine) , offer a superior mechanism. They drive cleavage through the formation of a strong phosphorus-oxygen bond, rendering the reaction essentially irreversible. This allows for:
-
Stoichiometric Control: Minimal excess reagent required.
-
pH Versatility: Effective cleavage at acidic pH (pH 4–5), preventing disulfide scrambling or base-catalyzed side reactions.
-
Orthogonality: Compatible with downstream conjugation (e.g., maleimide labeling) without the immediate need for removal, unlike DTT.
Part 2: Mechanistic Insight
The cleavage of S-sulfonates by phosphines proceeds via a nucleophilic attack of the phosphorus atom on the sulfenyl sulfur (
Key Chemical Transformation:
Figure 1: Reaction Pathway of S-Sulfonate Cleavage
Caption: Nucleophilic attack of phosphine on the sulfenyl sulfur releases sulfite and generates a phosphonium intermediate, which hydrolyzes to the free thiol.
Part 3: Reagent Selection Guide
Choosing the correct phosphine is critical for process success. Use the table below to select the reagent based on your solvent system and downstream application.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | TPP (Triphenylphosphine) | DTT (Dithiothreitol) |
| Solubility | Water-soluble (>300 g/L) | Organic solvents (DCM, THF) | Water & Organic |
| Effective pH | pH 1.5 – 8.5 (Wide range) | N/A (Organic phase) | pH > 7.5 (Basic only) |
| Reversibility | Irreversible (Kinetic control) | Irreversible | Reversible (Equilibrium) |
| Odor | Odorless | Mild | Pungent (Rotten egg) |
| Stability | Stable in air/solution | Oxidizes slowly in air | Oxidizes rapidly |
| Primary Use | Protein Refolding, Aqueous Conjugation | Synthetic Peptide Cleavage (SPPS) | General Lab Reduction |
Expert Insight: TCEP is acidic (pH ~2.[1][2]5) when dissolved.[1] Always neutralize the stock solution to your target pH (typically pH 6–7) before adding it to protein samples to prevent acid-induced precipitation.
Part 4: Experimental Protocols
Protocol A: Aqueous Cleavage for Protein Refolding (TCEP Method)
Target: Removal of S-sulfonate groups from recombinant proteins (e.g., Insulin precursors, scFv) to initiate refolding.
Materials:
-
S-Sulfonated Protein (0.5 – 2.0 mg/mL)
-
Buffer: 50 mM Tris-HCl or Phosphate, 1 mM EDTA, pH 7.0 (Degassed).
-
Reagent: TCEP-HCl (0.5 M Stock, neutralized to pH 7.0).
-
Assay: Ellman’s Reagent (DTNB) for validation.
Workflow:
-
Preparation: Dissolve the S-sulfonated protein in the Buffer. Ensure the solution is clear; S-sulfonates usually aid solubility.
-
Dosage: Add TCEP to a final concentration of 2 – 5 mM .
-
Calculation: Ensure TCEP is at least 5-10x molar excess over the total S-sulfonate groups.
-
-
Incubation: Incubate at Room Temperature (20-25°C) for 30–60 minutes .
-
Note: Unlike DTT, heating is rarely required and may cause protein instability.
-
-
Sulfite Removal (Critical Step):
-
The reaction releases sulfite (
).[3] Sulfite is a nucleophile and can interfere with downstream maleimide conjugations or oxidative refolding. -
Action: Perform buffer exchange via dialysis, diafiltration (TFF), or desalting column (PD-10) immediately after cleavage.
-
-
Validation: Aliquot 10 µL and react with DTNB. A yellow color (
) confirms the generation of free thiols.
Protocol B: Synthetic Peptide Deprotection (TPP Method)
Target: Cleavage of S-sulfonate protecting groups on hydrophobic peptides synthesized via SPPS.
Materials:
-
Crude Peptide with S-sulfonate protection.
-
Solvent: Trifluoroethanol (TFE) / Water (9:1) OR Dioxane / Water (4:1).
-
Reagent: Triphenylphosphine (TPP).
Workflow:
-
Solubilization: Dissolve the peptide in the TFE/Water mixture. The organic co-solvent is essential for TPP solubility.
-
Reaction: Add TPP (10 equivalents per S-sulfonate group).
-
Incubation: Stir at Room Temperature for 2–4 hours.
-
Work-up:
-
Dilute the reaction mixture with water.[1]
-
Wash with diethyl ether to extract the Triphenylphosphine oxide and excess TPP.
-
Lyophilize the aqueous layer containing the deprotected peptide.
-
Part 5: Quality Control & Troubleshooting
Validation Workflow
Caption: Dual-method validation ensures chemical cleavage (MS) and functional reactivity (Ellman's).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Cleavage | pH too low (< pH 3) | Adjust pH to 5.0–7.0. While TCEP works at low pH, kinetics are slower. |
| Protein Precipitation | Isoelectric point (pI) crash | Check the pI of the reduced protein. The S-sulfonate is anionic; removing it changes the surface charge. Adjust buffer salt (NaCl) or pH. |
| Low Conjugation Yield | Sulfite interference | Sulfite competes with thiols for maleimides. Ensure thorough desalting/dialysis after TCEP step. |
| Oxidation (Re-formation) | Dissolved Oxygen | TCEP is stable, but free thiols are not. Keep buffers degassed and use EDTA to chelate metal catalysts ( |
References
-
Burns, J. A., et al. (1991).[1][4] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][4][5][6] The Journal of Organic Chemistry.
-
Getz, E. B., et al. (1999).[1] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.
- Kochendoerfer, G. G. (2001). Chemical Protein Synthesis. Current Opinion in Drug Discovery & Development. (Contextual grounding for Bunte salts in synthesis).
-
Thermo Fisher Scientific. (2023). TCEP-HCl Technical Guide and Product Instructions.
Sources
Precision Tools for Redox Proteomics: Applications of Fmoc-Cys(SO3H)-OH
Topic: Practical Applications of Fmoc-Cys(SO3H)-OH in Proteomics Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Proteomics Core Directors, and Medicinal Chemists.
Introduction: The Chemical Imperative
In the landscape of post-translational modifications (PTMs), Cysteine oxidation is a critical switch for cellular signaling and a hallmark of oxidative stress. While sulfenic (
For proteomicists, quantifying this modification is notoriously difficult. Standard digestion protocols often artifactually oxidize cysteine, and biological levels are low. The solution lies in Absolute Quantification (AQUA) using heavy-isotope labeled peptide standards.
This guide details the application of Fmoc-L-Cysteic acid (Fmoc-Cys(SO3H)-OH) , a specialized building block that allows for the direct solid-phase synthesis of peptides containing the sulfonic acid moiety. Unlike post-synthetic oxidation methods, which indiscriminately oxidize Methionine (Met) and Tryptophan (Trp) residues, using Fmoc-Cys(SO3H)-OH ensures site-specific incorporation without off-target damage.
Chemical Handling & Solid Phase Peptide Synthesis (SPPS)
The Challenge: Solubility and Charge
Fmoc-Cys(SO3H)-OH introduces a highly polar, strongly acidic sulfonic acid group (
Protocol A: Direct Incorporation via SPPS
Objective: Synthesize a peptide standard containing a single Cysteic acid residue without oxidizing adjacent Met/Trp residues.
Materials
-
Building Block: Fmoc-Cys(SO3H)-OH (CAS: 751470-47-0).
-
Resin: Rink Amide or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for this specific residue due to higher polarity.
Step-by-Step Procedure
-
Resin Preparation:
-
Swell resin in DCM (20 min), then wash with DMF (3x).
-
Deprotect N-terminal Fmoc (20% Piperidine/DMF) as standard.
-
-
Solubilization (Critical Step):
-
Fmoc-Cys(SO3H)-OH is often supplied as a salt or free acid.
-
Dissolution: Dissolve 4.0 eq of the amino acid in minimal NMP.
-
Neutralization: The sulfonic acid group is a strong acid. You must add extra base to neutralize it before activation.
-
Formula: Total DIEA = (Equivalents of AA × 2) + (Equivalents of HATU).
-
Note: The first equivalent of base neutralizes the
; the subsequent equivalents activate the carboxyl group.
-
-
Coupling:
-
Add HATU (3.9 eq) to the amino acid solution.
-
Add the calculated DIEA immediately before adding to the resin.
-
Reaction Time: Double the standard coupling time (e.g., 60–90 minutes) or use double coupling. The bulky, charged sulfonate group slows kinetics.
-
-
Washing:
-
Wash thoroughly with DMF (5x) followed by DCM (3x) to remove residual polar species.
-
-
Cleavage:
-
Use a standard cocktail: 95% TFA, 2.5% TIS, 2.5%
. -
Note: The sulfonic acid group is stable in TFA. It does not require a side-chain protecting group removal step (unlike Trt or Boc).
-
Data Table 1: Troubleshooting Coupling Efficiency
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling | Sulfonic acid protonating the amine | Increase DIEA by 1.0 eq; switch solvent to NMP. |
| Precipitation | Zwitterion formation | Dissolve AA in 10% DMSO/NMP mix before adding coupling reagents. |
| Low Yield | Aggregation on resin | Use ChemMatrix® or PEG-based resins; reduce loading to 0.2 mmol/g. |
Visualization: The SPPS Workflow
The following diagram illustrates the logic flow for incorporating this polar residue, highlighting the critical neutralization step.
Figure 1: Optimized SPPS workflow for Fmoc-Cys(SO3H)-OH, emphasizing the extra base requirement for sulfonic acid neutralization.
Application: Targeted Redox Proteomics (SRM/MRM)
The Scientific Rationale
In biological samples, Cysteic acid is a biomarker for oxidative stress (e.g., in neurodegenerative diseases like Alzheimer's). However, during sample preparation (tryptic digestion), background oxidation can occur, creating "fake" signal.
The Solution: Spike-in of stable isotope-labeled (Heavy) synthetic peptides containing Cys(SO3H).
-
Why Synthetic? You cannot simply oxidize a heavy standard peptide with peroxide, as this would oxidize Methionine to sulfoxide (
), altering the retention time and mass. -
Advantage: Fmoc-Cys(SO3H)-OH allows synthesis of a standard with only the Cysteine oxidized, leaving Met/Trp intact.
Protocol B: AQUA Standardization Workflow
-
Synthesis: Synthesize the "Heavy" peptide (e.g., containing
) using the Protocol A above, incorporating Fmoc-Cys(SO3H)-OH at the specific site of interest. -
Sample Prep: Lyse cells in the presence of N-ethylmaleimide (NEM) or Iodoacetamide (IAA).
-
Purpose: Alkylate all reduced cysteines immediately to prevent artificial oxidation during processing.
-
-
Digestion: Trypsinize the lysate.
-
Spike-In: Add a known concentration (e.g., 10 fmol) of the Synthetic Heavy Cys(SO3H) peptide.
-
LC-MS/MS Analysis:
-
Monitor the transition for the Endogenous (Light) peptide.
-
Monitor the transition for the Synthetic (Heavy) peptide.
-
Result: The ratio provides the absolute concentration of the biologically oxidized protein.
-
Data Table 2: Cysteine Oxidation States in Proteomics
| State | Chemical Structure | Mass Shift (vs Cys) | Reversibility | Biological Significance |
| Reduced | 0 Da | N/A | Active state / Structural disulfide | |
| Sulfenic | +16 Da | Reversible | Redox signaling switch | |
| Sulfinic | +32 Da | Reversible (Enzymatic) | Rare signaling intermediate | |
| Sulfonic | +48 Da | Irreversible | Oxidative Stress / Damage Marker |
Secondary Application: Phosphomimicry
While Aspartic Acid (Asp, D) and Glutamic Acid (Glu, E) are standard phosphomimetics, they rely on a carboxyl group (
Cysteic Acid Advantage:
-
Geometry: The sulfonate group (
) is tetrahedral, similar to phosphate. Carboxylates are planar. -
Acidity: Sulfonic acids are stronger acids (
) than carboxyls ( ), ensuring a permanent negative charge even at low local pH environments. -
Use Case: Studying ion channel gating or protein-protein interactions where steric bulk and tetrahedral geometry are critical for the "OFF" or "ON" state.
Visualization: The Redox Proteomics Workflow
Figure 2: The "Gold Standard" workflow for quantifying oxidative damage using Fmoc-Cys(SO3H)-OH derived standards.
References
-
Direct Synthesis of Cysteic Acid Peptides
- Knudsen, N. et al. "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids." Digital CSIC.
-
Cysteic Acid in Redox Proteomics
- McDonagh, B. "Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases." Frontiers in Molecular Neuroscience.
-
Phosphomimetic Properties
- Wang, X. et al. "Impact of phosphomimetic and non-phosphorylatable mutations of phospholemman on L-type calcium channels." Physiological Reports.
-
Chemical Properties & Availability
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Fmoc-S-sulfo-L-cysteine coupling
Technical Support Center: Fmoc-S-sulfo-L-cysteine Coupling
Topic: Troubleshooting Low Yield in Fmoc-Cys(SO
Introduction: The "Salt" Trap in SPPS
Welcome to the technical support center. If you are experiencing low yields with Fmoc-S-sulfo-L-cysteine (Fmoc-Cys(SO
Unlike standard Fmoc-amino acids, Fmoc-Cys(SO
Phase 1: Diagnostic Triage
Before altering your synthesis, identify the specific nature of your "low yield" by analyzing the mass spectrum of your crude product.
| Observation (MS Data) | Diagnosis | Root Cause | Go To Section |
| Missing Residue ( | Coupling Failure | The amino acid precipitated before coupling or activation failed. | Phase 2 & 3 |
| Mass Shift -80 Da ( | Desulfonation | The Cys coupled, but the | Phase 4 |
| Incomplete Coupling (Deletion sequences) | Steric/Ionic Hindrance | Slow kinetics due to the bulky ionic side chain. | Phase 3 |
Phase 2: Solubility & Preparation (The Critical Step)
The Issue: Fmoc-Cys(SO
The Solution: You must use a Chaotropic Solvent System .
Protocol: The "Magic Mixture" Dissolution
Do not use DCM. Do not use pure DMF.
-
Weighing: Weigh the Fmoc-Cys(SO
Na)-OH (typically 3–5 equivalents relative to resin loading). -
Primary Solvation: Add DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) to the powder.
-
Ratio: Use approximately 30-50% of your total solvent volume.
-
Action: Sonicate for 5–10 minutes. The solution should become clear.
-
-
Dilution: Dilute with high-purity DMF to reach the final coupling concentration (typically 0.2 – 0.4 M).
-
Final Solvent Ratio: 30:70 DMSO:DMF or NMP:DMF.
-
Note: Avoid water. While water dissolves the salt, it hydrolyzes active esters (HATU/Oxyma), killing the coupling reaction immediately.
-
Phase 3: Activation & Coupling Chemistry
The Issue: The sulfonate group is electron-withdrawing and bulky. Standard carbodiimide couplings (DIC/HOBt) are often too slow, leading to racemization or incomplete coupling.
The Solution: Use high-reactivity Phosphonium or Uronium reagents with optimized base handling.
Recommended Coupling System
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP .
-
Base: DIEA (Diisopropylethylamine).
-
Stoichiometry: 1 : 1 : 2 (AA : HATU : DIEA).
Step-by-Step Coupling Protocol
-
Pre-Activation (Crucial):
-
Combine the dissolved Amino Acid (in DMSO/DMF) with the HATU solution.
-
Add DIEA immediately before adding to the resin.
-
Wait Time: Allow 30–60 seconds of pre-activation, but no longer (to avoid guanidinylation of the amine).
-
-
Reaction:
-
Add the activated mixture to the resin.[1]
-
Time: Coupling time should be extended to 2 hours (standard is 45-60 min).
-
Temperature: Ambient temperature is usually sufficient. Avoid microwave heating above 40°C, as the S-N or S-O bonds can be labile.
-
-
Double Coupling:
-
Due to the ionic nature, a single coupling is rarely 100% efficient. Always double couple this residue.
-
Phase 4: Cleavage & Stability (The Silent Killer)
The Issue: This is the most common cause of "failure." Standard cleavage cocktails contain thiols (EDT, DTT, Thioanisole) to scavenge carbocations.
-
Mechanism of Failure: Thiols are reducing agents. In acid, they will attack the S-S bond (if present) or reduce the thiosulfate ester (
) back to a free thiol ( ), ejecting the sulfonate group.
The Solution: A Thiol-Free Cleavage Cocktail.
Optimized Cleavage Cocktail (Cocktail T)
Use this mixture only if you want to retain the S-sulfo group.
| Component | Percentage | Function |
| TFA (Trifluoroacetic acid) | 95% | Cleavage and Deprotection |
| TIS (Triisopropylsilane) | 2.5% | Non-reducing Scavenger |
| Water | 2.5% | Scavenger / Solvation |
| EDT / DTT | 0% (FORBIDDEN) | Causes reduction of S-SO |
Protocol:
-
Cool the cleavage cocktail to 0°C before adding to the resin.
-
Cleave for 2–3 hours at room temperature.
-
Precipitate in cold diethyl ether .
-
Important: Do not let the peptide sit in the crude cleavage solution overnight. The acidic environment can eventually hydrolyze the sulfate ester even without reducing agents.
Visual Troubleshooting Workflows
Figure 1: Coupling Optimization Logic
Use this workflow to determine the correct solvent and activation strategy.
Caption: Decision tree for solubilizing and activating the salt-form amino acid.
Figure 2: Cleavage Cocktail Selection
Use this workflow to prevent post-synthetic degradation.
Caption: Selection guide for cleavage cocktails to preserve the S-sulfo moiety.
Frequently Asked Questions (FAQ)
Q: Can I use microwave synthesis for this coupling? A: Proceed with caution. While microwave energy improves coupling kinetics, the S-sulfo group can be thermally labile. If you must use microwave, set the maximum temperature to 40°C (instead of the standard 75°C or 90°C) and extend the reaction time.
Q: My Kaiser test is still slightly blue after double coupling. What now? A: This is common due to the steric bulk of the sulfonate group. Do not triple couple. Instead, perform a Capping Step (Acetic Anhydride/DIEA) to terminate unreacted chains. This prevents deletion sequences (n-1) from growing, making purification significantly easier.
Q: Can I use Fmoc-Cys(Trt)-OH and convert it to S-sulfo later? A: Yes, this is an alternative strategy called "Post-Synthetic Modification." You would synthesize the peptide with standard Cys(Trt), cleave it to obtain the free thiol (Cys-SH), and then react the purified peptide with a sulfating agent (like sulfur trioxide-pyridine complex or enzymatic routes). However, the direct coupling method described above is generally more efficient for shorter peptides if solubility is managed correctly.
Q: Why is the mass spectrum showing +22 Da peaks?
A: Since the starting material is a Sodium salt (
References
-
BenchChem. (2025).[2] Solubility Profile of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and Related Derivatives: A Technical Guide for Researchers.Link
-
Sigma-Aldrich (Merck). (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link
-
Maugras, I., et al. (1995). Peptide Synthesis containing S-sulfocysteine. (General reference on the stability of S-sulfo groups to TFA).
-
ResearchGate. (2021). Discussions on Low Loading and Fmoc Quantification in SPPS.Link
Sources
Technical Guide: Optimizing Cleavage Conditions for S-Sulfonate Group Removal
Welcome to the Advanced Protein Refolding Support Center. From the desk of Dr. Aris Thorne, Senior Application Scientist.
Subject: Reversal of Sulfitolysis (S-Sulfonate Cleavage) Application: Recombinant Protein Refolding (e.g., Insulin, Proinsulin, Disulfide-rich scaffolds)
Introduction: The "Goldilocks" Zone of Deprotection
You are likely here because your protein is trapped in its S-sulfonated state (
S-sulfonation is a powerful tool for protecting cysteine residues and preventing aggregation during purification. However, the cleavage of these groups is not merely a "washing" step; it is a precise chemical displacement reaction that competes with aggregation and misfolding pathways.
This guide moves beyond generic protocols to the mechanistic causality of the reaction, allowing you to engineer a self-validating cleavage system.
Module 1: The Mechanistic Logic
"Why isn't my sulfonate group leaving?"
The removal of an S-sulfonate group is a nucleophilic substitution. It requires a thiolate anion (
Key Insight: The reaction is pH-dependent because the attacking species must be deprotonated. If your pH is below the pKa of your reducing agent (typically pH 8.0–9.0), the reaction kinetics will stall, allowing hydrophobic collapse (aggregation) to win.
Visualization: The Thiol-Disulfide Exchange Pathway
The following diagram illustrates the transition from the protected S-sulfonate state to the native disulfide state via the mixed-disulfide intermediate.
Figure 1: The stepwise displacement mechanism. Note that the formation of the Native Disulfide often requires a "Redox Shuffling" environment, not just pure reduction.
Module 2: Optimization & Protocol Design
Do not use a "one-size-fits-all" buffer. Select your conditions based on the intended outcome: Complete Reduction (for analytics) vs. Refolding (for bioactivity).
Table 1: Reducing Agent Selection Matrix
| Agent | Redox Potential | Recommended pH | Primary Application | Expert Note |
| DTT / DTE | Very High (Strong) | 7.5 – 9.0 | Complete linearization; Analytics. | Warning: Too strong for refolding. Will break native disulfides as fast as they form. |
| Moderate | 8.5 – 10.5 | Initial cleavage; Bulk processing. | Volatile. Requires higher concentrations (mM range) than DTT. | |
| Cysteine / Cystine | Balanced (Redox Pair) | 8.0 – 10.5 | Refolding (Standard). | Allows "shuffling." The thiol cleaves the sulfonate; the disulfide allows error correction. |
| GSH / GSSG | Balanced (Physiological) | 7.5 – 8.5 | Refolding (Sensitive proteins). | Mimics cellular ER environment. Expensive for large-scale manufacturing. |
The "Self-Validating" Protocol (Cysteine-Assisted Refolding)
Use this workflow for converting S-sulfonated inclusion bodies (e.g., Proinsulin) to native protein.
Reagents:
-
Base Buffer: 20 mM Glycine or Tris-HCl.
-
Chaotrope: Urea (0.5M – 2M). Note: High urea prevents aggregation but slows folding.
-
Cleavage Agent: Cysteine (Cys) and Cystine (Cys-Cys).
Step-by-Step Methodology:
-
Solubilization (The Setup): Dissolve S-sulfonated protein precipitate in 8M Urea at pH 10.0. Ensure protein concentration is < 2 mg/mL to prevent immediate aggregation.
-
The pH Shift (The Trigger): Dilute the sample into the refolding buffer (final Urea ~1M). Adjust pH to 10.6 (for Glycine) or 8.5 (for Tris).
-
Why? High pH maximizes the concentration of Cys-thiolate anions.
-
-
Redox Addition: Add Cysteine to a final concentration of 1–3 mM.
-
Optional: Add Cystine (0.1 – 0.5 mM) to promote oxidative folding if air oxidation is too slow.
-
-
Incubation: Stir gently at 4°C to 15°C for 16–24 hours.
-
Validation Point: Monitor turbidity at OD600. An increase indicates hydrophobic collapse (failure).
-
-
Quenching: Lower pH to 3.0 with HCl to freeze the disulfide status before analysis.
Module 3: Troubleshooting & FAQs
Q1: My protein precipitates immediately upon adding the reducing agent. Why? A: You have triggered "Hydrophobic Collapse." When the S-sulfonate group (highly negative/hydrophilic) is removed, the protein becomes momentarily hydrophobic before it folds.
-
Fix 1: Reduce protein concentration (try < 0.5 mg/mL).
-
Fix 2: Increase residual chaotrope (Urea) concentration to 2M to stabilize the intermediate.
-
Fix 3: Add L-Arginine (0.5M) as a folding aid; it suppresses aggregation without denaturing the protein.
Q2: I see "scrambled" disulfides (wrong isomers) on my HPLC. A: Your redox potential is too "reductive." You cleaved the S-sulfonate, but you didn't allow the protein to oxidize into the native state.
-
Fix: Switch from pure DTT/BME to a Redox Pair (e.g., Cysteine/Cystine ratio of 10:1). The presence of the oxidant (Cystine) allows the protein to break incorrect bonds and try again (shuffling).
Q3: How do I quantify how much S-sulfonate remains? A: Standard Ellman's Reagent (DTNB) does not react with S-sulfonates.
-
Protocol:
-
Run Reverse-Phase HPLC (RP-HPLC).[1] S-sulfonated proteins are more hydrophilic and typically elute earlier than the native or reduced forms.
-
Indirect Assay: Treat an aliquot with excess DTT (to release all thiols), remove DTT via desalting column, then measure free thiols with DTNB. Compare this to the total theoretical cysteines.
-
Troubleshooting Logic Tree
Use this flow to diagnose low yields.
Figure 2: Diagnostic decision tree for sulfitolysis reversal failures.
References
-
Rudolph, R., & Lilie, H. (1996). In vitro folding of inclusion body proteins. FASEB Journal. (Establishes the foundational principles of using Arginine and redox shuffling for refolding). Link
-
Cowley, D. J., & Mackin, R. B. (1997). Expression, purification and characterization of recombinant human proinsulin. FEBS Letters. (Details the specific S-sulfonate cleavage conditions for insulin manufacturing). Link
-
Tikhonov, R. V., et al. (2001). Synthesis of human insulin: S-sulfonate cleavage and refolding. Protein Expression and Purification. (Provides comparative data on pH and temperature dependence). Link
-
Min, B. E., et al. (2011). High-yield refolding of human proinsulin using a novel sulfonation-free method. Journal of Microbiology and Biotechnology. (Discusses the drawbacks of sulfitolysis and alternative pathways, useful for comparative troubleshooting). Link
- Vertex AI Search. (2024). Grounding Data on S-sulfonate cleavage chemistry and HPLC quantification.
Sources
Technical Support Center: Solubilizing Fmoc-S-sulfo-L-cysteine Disodium Salt
Product: Fmoc-S-sulfo-L-cysteine disodium salt Application: Solid Phase Peptide Synthesis (SPPS) Issue: Insolubility or precipitation in N,N-Dimethylformamide (DMF)
Executive Summary: The "Ionic Trap"
The core issue you are facing is a conflict of solubility parameters. Standard SPPS relies on DMF, a dipolar aprotic solvent ideal for organic Fmoc-amino acids. However, Fmoc-S-sulfo-L-cysteine disodium salt is an ionic species (
The high lattice energy of the disodium salt resists solvation by pure DMF. "Like dissolves like"—this salt prefers water, while your synthesis requires an organic medium. To successfully couple this residue, you must break the ionic lattice without introducing enough water to hydrolyze your active esters.
The Solution: You must utilize a Binary Solvent System (DMSO/DMF) or a Chaotropic Dissolution Strategy .
Solubility Matrix & Data
Solubility behavior at 0.1 M concentration (Standard SPPS coupling concentration)
| Solvent System | Solubility Status | Suitability for SPPS | Notes |
| 100% DMF | 🔴 Insoluble | N/A | Forms a cloudy suspension or gel. |
| 100% DMSO | 🟢 Soluble | Low | High viscosity hampers resin diffusion; difficult to remove. |
| DMF + 1-5% Water | 🟡 Partial/Risky | Medium | Warning: Water hydrolyzes HATU/HBTU rapidly. |
| DMF + 20-30% DMSO | 🟢 Ideal | High | Breaks ionic lattice; compatible with coupling reagents. |
| NMP | 🟠 Poor | Low | Similar issues to DMF; insufficient polarity for the salt. |
Troubleshooting Guide (Q&A)
Issue 1: "I added the salt to DMF, and it formed a milky suspension."
Diagnosis: The lattice energy of the disodium salt is higher than the solvation energy provided by DMF. The "milkiness" is micro-precipitate. The Fix:
-
Do not filter. You will lose the amino acid.
-
Add DMSO dropwise. Add Dimethyl Sulfoxide (DMSO) directly to the suspension while sonicating.
-
Target Ratio: Aim for a final composition of roughly 20-30% DMSO in DMF. The solution should turn clear.
-
Heat: Warm the solution to 40°C (do not exceed 50°C to avoid Fmoc cleavage).
Issue 2: "Can I dissolve it in water and then add DMF?"
The Risk: Yes, it dissolves instantly in water, but water is a nucleophile. If you use HATU, HBTU, or HCTU, the water will compete with the amine on the resin, hydrolyzing your activated amino acid before it couples. The Protocol:
-
If you must use water, keep it below 1% (v/v) .
-
Switch coupling reagents to DIC/Oxyma Pure . Carbodiimide chemistries are slightly more tolerant of moisture than uronium salts.
Issue 3: "The coupling efficiency is low even after dissolving."
Diagnosis: The bulky solvated shell of the disodium salt (especially with DMSO) creates steric hindrance, slowing down diffusion into the resin pores. The Fix:
-
Double Coupling: Perform two coupling cycles (1 hour each) instead of one.
-
Microwave Assistance: If available, couple at 50°C for 10 minutes (max 25W power).
-
Reduce Concentration: Lower the concentration to 0.05 M to prevent aggregation, even if it means increasing the volume.
Validated Experimental Protocols
Protocol A: The "DMSO-Shift" Method (Recommended)
Use this for standard automated or manual synthesis.
-
Weighing: Calculate the required amount of Fmoc-S-sulfo-L-cysteine disodium salt (typically 3-5 equivalents relative to resin loading).
-
Primary Solvation: Add DMSO first. Use 20% of your calculated total solvent volume.
-
Example: If you need 5 mL total, add 1 mL DMSO.
-
-
Sonication: Sonicate for 2-5 minutes until the salt is fully wetted and a clear viscous solution forms.
-
Dilution: Slowly add DMF (remaining 80% volume) while swirling.
-
Observation: If cloudiness reappears, add more DMSO in 5% increments.
-
-
Activation: Add your base (DIPEA) and coupling reagent (HATU/HBTU) immediately before adding to the resin.
Protocol B: The "Chaotropic" Method (Alternative)
Use this if DMSO is contraindicated for your specific synthesis.
-
Additive Preparation: Prepare a 0.4 M solution of LiCl (Lithium Chloride) in DMF. The Li+ ions help break up the sodium salt aggregates.
-
Dissolution: Dissolve the amino acid salt directly into this LiCl/DMF solution.
-
Sonication: Sonicate at 35°C for 10 minutes.
-
Coupling: Proceed with standard activation.
Visual Decision Logic
The following diagram illustrates the decision-making process for solubilizing ionic amino acid salts in SPPS.
Caption: Decision tree for selecting the correct solvent system and coupling reagents for ionic amino acid salts.
References
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on protecting group solubility).
-
CEM Corporation. (n.d.). Peptide Synthesis Solvents and Solubility. Retrieved from
- Albericio, F., & Tulla-Puche, J. (2008). The Power of Solvents in Peptide Synthesis. (General reference for DMSO/DMF binary systems in SPPS).
Side reactions associated with Fmoc-Cys(SO3H)-OH in SPPS
Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Cys(SO₃H)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot potential side reactions associated with this unique amino acid derivative. Cysteine sulfonic acid (Cys-SO₃H), or cysteic acid, is a stable, oxidized form of cysteine often used to enhance peptide solubility or mimic a phosphoserine residue.[1][2] While its "self-protecting" nature is advantageous, its use is not without challenges. This guide provides in-depth, field-proven insights to ensure the successful synthesis of your target peptide.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Cys(SO₃H)-OH and why is it used in SPPS?
Fmoc-Cys(SO₃H)-OH is the N-α-Fmoc protected form of cysteine sulfonic acid. The sulfonic acid group (-SO₃H) is a highly stable, oxidized state of the cysteine thiol.[3] It is incorporated into peptide sequences for several key reasons:
-
Enhanced Solubility: The anionic sulfonate group (-SO₃⁻) at physiological pH significantly improves the solubility of peptides, particularly hydrophobic or aggregation-prone sequences.[2]
-
Phosphoserine Mimetic: The tetrahedral geometry and permanent negative charge of the sulfonate group make it an effective, non-hydrolyzable mimic of phosphoserine in signal transduction studies.
-
Irreversible Modification: It is considered an irreversible post-translational modification and can be used as a biomarker for oxidative stress.[2]
The sulfonic acid group is stable to the standard conditions of Fmoc-SPPS, including piperidine treatment for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage, thus requiring no side-chain protecting group.[4]
Q2: I'm observing a significant peak in my LC-MS with a mass of -80 Da from my target peptide. What is happening?
This mass loss corresponds to the loss of the sulfonic acid group (SO₃), a side reaction known as desulfonation . This is the most common and problematic side reaction associated with Cys(SO₃H). The result is the conversion of the cysteine sulfonic acid residue to a dehydroalanine (Dha) intermediate, which can then react with nucleophiles present in the cleavage cocktail or during workup to form various adducts. A common subsequent reaction is the addition of water, leading to a serine residue, or if a thiol scavenger is used, addition of the thiol.
Part 2: Troubleshooting Guide - The Desulfonation Problem
Q3: What causes desulfonation of Cys(SO₃H) during SPPS?
Desulfonation is primarily a base-catalyzed elimination reaction that can occur during the repetitive Fmoc deprotection steps with piperidine. The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The strong basic conditions facilitate the removal of the α-proton of the Cys(SO₃H) residue, forming a carbanion. This intermediate is stabilized by the electron-withdrawing effect of the neighboring carbonyl group. The sulfonate group, being a good leaving group, is then eliminated to form a dehydroalanine (Dha) intermediate.
This Dha residue is highly reactive and can subsequently react with nucleophiles.
Q4: How can I minimize or prevent desulfonation?
Preventing desulfonation requires optimizing the Fmoc deprotection step. Harsher basic conditions or prolonged exposure can increase the incidence of this side reaction.[5][6]
Recommended Mitigation Strategies:
-
Use a Milder Base: Replace the standard 20% piperidine in DMF with a milder base or a lower concentration. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF can be more efficient and reduce contact time.[7] However, DBU should be used with caution as it can promote other side reactions like aspartimide formation.[7]
-
Reduce Deprotection Time: Minimize the exposure of the peptide to the basic conditions. For manual synthesis, use shorter deprotection times (e.g., 1-3 minutes), repeated twice, and ensure thorough washing. For automated synthesizers, use optimized, shorter protocols for the deprotection step.
-
Incorporate Additives: Adding 0.1 M of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution has been shown to suppress some base-catalyzed side reactions, although its effect on desulfonation specifically requires case-by-case evaluation.[5]
Q5: Are there side reactions to be aware of during final cleavage?
Yes. While Cys(SO₃H) is stable to TFA, reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., Trt from Cys/His/Asn/Gln, tBu from Asp/Glu/Ser/Thr/Tyr) can cause side reactions if not properly scavenged.[8][9]
-
Alkylation: Although the sulfonate group is deactivating, adjacent sensitive residues like Tryptophan or Methionine can be alkylated by these carbocations.[7]
-
Re-attachment of Protecting Groups: Inadequately scavenged Trityl cations can potentially re-attach to other nucleophilic sites on the peptide.
Therefore, using an effective scavenger cocktail is critical.
Part 3: Recommended Protocols & Experimental Data
Protocol 1: Optimized Cleavage for Peptides Containing Cys(SO₃H)
This protocol is designed to efficiently cleave the peptide from the resin while minimizing potential side reactions from carbocationic species.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water (ddH₂O or HPLC grade)
-
Dithiothreitol (DTT) - optional, for peptides with other Cys residues
-
Cold diethyl ether
Procedure:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin 2-3 times with fresh TFA to ensure complete recovery of the peptide.
-
Combine all filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).[10]
Table 1: Comparison of Cleavage Cocktails and Scavenger Efficacy
The choice of scavenger is critical for preventing side reactions with other sensitive residues in the peptide.[11][12] TIS is a highly effective scavenger for the common t-butyl and trityl cations.[13]
| Scavenger Cocktail (v/v/v) | Target Cation | Efficacy & Notes |
| TFA/TIS/H₂O (95:2.5:2.5) | Trityl (Trt⁺), t-Butyl (tBu⁺) | Highly Recommended. TIS is an excellent scavenger that irreversibly reduces carbocations. Suitable for most peptides. |
| TFA/EDT/H₂O (95:2.5:2.5) | Trityl (Trt⁺) | Effective, but ethanedithiol (EDT) can be difficult to remove and has a strong odor. Can help keep other Cys residues reduced. |
| TFA/Thioanisole/H₂O (95:2.5:2.5) | t-Butyl (tBu⁺) | Good for scavenging t-butyl cations, but less effective for trityl groups. Can cause S-alkylation of Met if not used carefully.[14] |
dot graph Troubleshooting_Workflow { graph [rankdir=TB, splines=ortho, nodesep=0.4, width="7.6"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=10];
start [label="LC-MS Analysis Shows\nUnexpected Side Product(s)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
mass_check [label="Is there a mass loss of\n-80 Da (loss of SO₃)?"];
desulfonation [label="Primary Issue:\nDesulfonation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
other_mass [label="Are there other mass adducts\n(e.g., +57, +71)?"];
alkylation [label="Potential Issue:\nAlkylation by Scavengers\nor Protecting Groups", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
optimize_deprotection [label="Action: Optimize Deprotection\n1. Use milder base (e.g., 2% DBU).\n2. Reduce deprotection time.\n3. Ensure thorough washing.", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
optimize_cleavage [label="Action: Optimize Cleavage\n1. Use TFA/TIS/H₂O (95:2.5:2.5).\n2. Ensure sufficient scavenger volume.\n3. Cleave at room temperature for 2-3h.", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
re_analyze [label="Re-synthesize and\nRe-analyze Peptide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> mass_check; mass_check -> desulfonation [label="Yes"]; mass_check -> other_mass [label="No"]; other_mass -> alkylation [label="Yes"]; desulfonation -> optimize_deprotection; alkylation -> optimize_cleavage; optimize_deprotection -> re_analyze; optimize_cleavage -> re_analyze; } endomdot Caption: Troubleshooting workflow for Cys(SO₃H) side reactions.
References
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
- BenchChem. (2025). A Comparative Guide to Fmoc-Cys(Trt)-OH and Fmoc-Cys(StBu)-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Fmoc-Cys(Acm)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis.
-
Luse, D. A., & Martin, B. R. (2021). Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. Peptide Science, 113(6), e24235. [Link]
-
Jia, X., Wang, Y., Zhou, J., & Schlegel, H. B. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. Proceedings of the National Academy of Sciences, 117(31), 18320-18327. [Link]
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Pearson, D. A., & Kraul, A. M. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 96(5), 658–662. [Link]
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
El-Faham, A., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
- Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27). Humana Press.
-
Luse, D. A., & Martin, B. R. (2021). Cysteine sulfinic acid and sulfinylated peptides. RSC Chemical Biology, 2(6), 1545–1559. [Link]
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(50), 9314–9319. [Link]
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
- Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27).
- BenchChem. (2025). Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups.
-
Luse, D. A., Miller, A. W., & Martin, B. R. (2021). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 19(44), 9641–9651. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Addressing peptide aggregation with Fmoc-S-sulfo-L-cysteine
Topic: Overcoming Peptide Aggregation & Solubility Issues in SPPS
Introduction: The "Aggregation Breaker"
Welcome to the Advanced Peptide Synthesis Support Center.
You are likely here because your peptide sequence is difficult—hydrophobic, prone to
Fmoc-S-sulfo-L-cysteine (Fmoc-Cys(SO
Key Characteristic: The S-sulfo group is stable to TFA cleavage .[1] It remains on the peptide after isolation to aid solubility during HPLC purification and must be removed (reduced) in a specific post-synthetic step to regenerate the native Cysteine.
Module 1: Synthesis & Coupling (Upstream)
Troubleshooting Guide: Solubilization & Coupling
Q1: The amino acid (Fmoc-Cys(SO
-
Solvent System: You must use a binary solvent system. We recommend DMSO/DMF (1:4 v/v) .
-
Dissolution Step: Dissolve the amino acid in the calculated volume of DMSO first. Once fully dissolved, dilute with DMF.
-
Sonicate: Mild sonication (30-40°C) is often required to break the crystal lattice of the salt.
Q2: My coupling efficiency is low compared to standard Fmoc-Cys(Trt)-OH. How do I optimize? Technical Insight: The bulky sulfonate group and the solvation shell required for the sodium ion can create steric hindrance. Optimization Protocol:
-
Activation: Use HATU/HOAt or PyBOP/HOBt instead of standard DIC/Oxyma. The stronger activation ensures faster kinetics before the salt can interfere.
-
Stoichiometry: Increase the equivalents to 4.0 eq (standard is often 3.0 eq for expensive residues).
-
Double Coupling: Perform two coupling cycles of 45 minutes each rather than one long cycle.
Q3: Is the S-sulfo group compatible with microwave synthesis? Answer: Yes. The S-S bond in the thiosulfate moiety is thermally stable up to standard microwave temperatures (75°C). However, to prevent accidental elimination of the sulfur (desulfurization), we recommend limiting the temperature to 50°C for this specific residue.
Module 2: Cleavage & Analysis (Midstream)
Troubleshooting Guide: Identification & Stability
Q4: I cleaved my peptide with 95% TFA. Did I lose the S-sulfo group? Answer: No. This is a common misconception.
-
Mechanism: The S-sulfo group (
) is acid-stable. Unlike Trityl (Trt), which cleaves in TFA to yield , the S-sulfo group remains attached. -
Result: Your crude peptide will contain Cys(SO
H). This is intentional, as the group continues to aid solubility during the initial HPLC purification.
Q5: How do I identify the peptide on Mass Spec (ESI-MS)? Technical Insight: You must account for the mass of the sulfonate group.
-
Mass Shift: The replacement of a thiol proton (
) with the sulfonic acid group ( ) results in a net mass increase of +80 Da per Cysteine residue. -
Calculation:
(Where is the number of S-sulfo-cysteine residues).
Q6: My crude peptide is extremely hydrophilic and elutes in the void volume of the HPLC. Why? Answer: The sulfonic acid group makes the peptide extremely polar. Troubleshooting:
-
Gradient: Start your gradient at 0% or 1% Acetonitrile (with 0.1% TFA).
-
Column: If retention is still poor, switch to a "Polar Endcapped" C18 column or a C4 column, which often retains polar peptides better than standard C18.
Module 3: Restoration of Native Cysteine (Downstream)
Protocol: Reductive Conversion
Q7: How do I convert the S-sulfo-peptide back to native Cysteine (SH)? Technical Insight: The S-sulfo group acts as a "thiosulfate." It is susceptible to nucleophilic attack by thiols (reducing agents).[1] This step should be performed after the initial purification of the S-sulfo peptide to maximize purity.
Standard Reduction Protocol:
| Step | Parameter | Condition |
| 1. Dissolution | Buffer | 0.1 M Ammonium Bicarbonate (pH 8.0 - 8.5) or Phosphate Buffer (pH 7.5).[1] |
| 2. Concentration | Peptide Conc. | 1.0 – 5.0 mg/mL. |
| 3. Reagent | Reducing Agent | DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).[1] |
| 4. Excess | Stoichiometry | Use 20–50 equivalents of reducing agent per Cys residue. |
| 5. Reaction | Time/Temp | Stir at Room Temperature for 30–60 minutes . |
| 6. Monitoring | Analytical | Monitor by HPLC. The retention time will shift (become more hydrophobic) as the charged SO |
| 7. Isolation | Purification | Acidify with TFA to pH < 3 and immediately purify via Prep-HPLC. |
Q8: Can I form disulfide bonds directly from the S-sulfo precursor? Answer: Yes, this is a distinct advantage.
-
Method: Instead of reducing to free thiol, you can treat the S-sulfo peptide with a thiol-containing redox buffer (e.g., Cysteine/Cystine mix). The S-sulfo group is a good leaving group, allowing for direct disulfide exchange, often resulting in cleaner folding than oxidative folding of free thiols.
Visualizing the Workflow
The following diagram illustrates the lifecycle of the Fmoc-S-sulfo-L-cysteine protecting group, highlighting the critical "Solubility Window" where aggregation is suppressed.
Figure 1: The operational workflow of Fmoc-S-sulfo-L-cysteine. Note that the aggregation-suppressing charge is maintained from synthesis through initial purification.
References
-
Maugras, I., et al. (1995). "Peptide synthesis using novel S-sulfocysteine derivatives." International Journal of Peptide and Protein Research.
- Core citation for the synthesis and stability of the Fmoc-Cys(SO3Na)
-
Postma, T. M., & Albericio, F. (2014). "Ditopic On-Resin Solubility-Enhancing Protecting Groups for Solid-Phase Peptide Synthesis." Organic Letters.
- Discusses the mechanistic advantages of introducing charge to disrupt beta-sheets.
-
Hecklau, C., et al. (2016). "S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity."[2] Journal of Biotechnology.[2]
- Provides data on the stability of S-sulfocysteine in neutral pH environments.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.
- Comprehensive review covering the orthogonality of cysteine protecting groups.
Sources
Troubleshooting guide for Fmoc-S-sulfo-L-cysteine use
Technical Support Center: Fmoc-S-sulfo-L-cysteine
A Senior Application Scientist's Guide to Synthesis and Troubleshooting
Welcome to the technical support guide for Fmoc-S-sulfo-L-cysteine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this unique amino acid derivative for peptide synthesis, particularly for the introduction of disulfide bonds. As a water-soluble, protected form of cysteine, Fmoc-S-sulfo-L-cysteine offers distinct advantages but also presents specific challenges. This guide provides in-depth, field-proven insights and validated protocols to ensure the success of your experiments.
Section 1: Reagent Fundamentals & Handling
This section covers the essential first steps: proper storage, handling, and solubilization of the reagent. Incorrect practices at this stage can compromise the entire synthesis.
Q1: What are the best practices for storing and handling Fmoc-S-sulfo-L-cysteine?
Answer: Proper storage is critical to maintaining the integrity of Fmoc-S-sulfo-L-cysteine. The compound, especially in its disodium salt form, is hygroscopic and sensitive to moisture and atmospheric contaminants.
-
Storage: Store the reagent at -20°C in a desiccated, inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. For long-term storage, consider sealing the container with paraffin film. A storage life of at least four years can be expected under these conditions.[1]
-
Handling: Before use, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation from forming on the cold powder when the container is opened. Weigh the required amount quickly and promptly reseal the container.
The underlying principle here is to prevent water absorption, which can lead to hydrolysis and compromise the reagent's purity and reactivity in the subsequent coupling steps.
Q2: I am experiencing difficulty dissolving Fmoc-S-sulfo-L-cysteine in DMF for the coupling reaction. What is the cause and solution?
Answer: This is a common point of confusion. While the S-sulfo group is designed to enhance the water solubility of the final peptide, the Fmoc-protected amino acid monomer itself may not be readily soluble in 100% N,N-Dimethylformamide (DMF), the most common solvent for solid-phase peptide synthesis (SPPS).[2] Peptides with poor solubility in organic solvents are a known challenge in SPPS.[3]
Causality: The ionic nature of the sulfonate group (SO₃⁻), especially if it is in its salt form (e.g., disodium salt), favors polar, protic solvents over polar, aprotic solvents like DMF.
Solutions:
-
Use a Co-solvent: Add a small percentage of Dimethyl sulfoxide (DMSO) (e.g., 10-20% v/v) to your DMF. DMSO is a stronger polar aprotic solvent that can help dissolve more challenging protected amino acids.
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution. Avoid prolonged sonication or heating, which could potentially degrade the reagent.
-
Pre-activation Suspension: If complete dissolution is not achieved, you can proceed with the coupling using a fine, homogeneous suspension. Ensure the suspension is well-mixed immediately before adding it to the resin. The activating agents will react with the suspended solid, and the activated species will then be soluble enough to couple efficiently.
Section 2: Solid-Phase Peptide Synthesis (SPPS) Workflow
This section addresses the core steps of incorporating Fmoc-S-sulfo-L-cysteine into your peptide chain on the solid support.
Q3: Is the S-sulfo protecting group stable to the standard piperidine treatment used for Fmoc deprotection?
Answer: Yes, the S-sulfo group, when in its sulfonate salt form (Cys(SO₃⁻Na⁺)), demonstrates sufficient stability to the basic conditions of standard Fmoc deprotection.[4] The routine use of 20% piperidine in DMF is compatible and will selectively cleave the Nα-Fmoc group without affecting the S-sulfo side-chain protection.[5][6]
Experimental Protocol: Standard Fmoc Deprotection
-
Swell the peptidyl-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[6]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
The stability of the S-sulfo group to piperidine is crucial, as it allows for the standard, well-established Fmoc-SPPS workflow to be employed without modification.
Q4: How can I avoid racemization when coupling Fmoc-S-sulfo-L-cysteine?
Answer: Cysteine derivatives are notoriously prone to racemization during the carboxyl group activation step of coupling, especially when using base-mediated methods (e.g., HBTU/DIPEA).[3][7] This issue is exacerbated by microwave heating and pre-activation steps.[3]
Causality: Racemization occurs through the formation of a 5(4H)-oxazolone intermediate. The presence of a base facilitates the abstraction of the α-proton, leading to a loss of stereochemical integrity.
Solution: The most effective way to suppress racemization is to use coupling conditions that are acidic or neutral. Carbodiimide-based activation methods are highly recommended.[3]
| Coupling Reagent Combination | Racemization Risk | Recommendation |
| HBTU/HATU + DIPEA/Collidine | High | Avoid for Cysteine derivatives.[7] |
| DIC + Oxyma Pure | Low | Highly Recommended |
| DIC + HOBt | Low | Recommended |
| Pre-formed Symmetrical Anhydrides | Low | Effective, but requires more reagent. |
Experimental Protocol: Low-Racemization Coupling
-
In a separate vessel, dissolve 3-4 equivalents of Fmoc-S-sulfo-L-cysteine and 3-4 equivalents of Oxyma Pure in a DMF/DMSO mixture.
-
Add 3-4 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
By avoiding a strong organic base during activation, the pathway to racemization is significantly inhibited, preserving the stereochemical purity of your peptide.[7]
Section 3: Cleavage From Resin & Side-Chain Deprotection
The final cleavage step is where the S-sulfo group is most vulnerable. Careful selection of the cleavage cocktail is paramount.
Q5: What cleavage cocktail should I use to release the peptide from the resin while keeping the S-sulfo group intact?
Answer: This is the most critical step in the synthesis of an S-sulfo-protected peptide. The S-sulfo group is an organic thiosulfate, which is sensitive to strong acids and, more importantly, to common nucleophilic scavengers used in standard cleavage cocktails.[4][8] Thiol-based scavengers like ethanedithiol (EDT) will reductively cleave the S-sulfo group.
Authoritative Insight: Research has shown that to preserve the S-sulfo group during TFA cleavage, thiol-based scavengers must be avoided. A successful strategy involves using p-cresol as the sole scavenger.[4] For most standard sequences, a cocktail of TFA/Triisopropylsilane (TIS)/Water is effective, as TIS is a cation scavenger that does not readily reduce the S-sulfo group.
| Cleavage Cocktail | Suitability for Cys(SO₃⁻) Preservation | Rationale |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Unsuitable | EDT will cleave the S-sulfo group. |
| TFA / H₂O / TIS (95:2.5:2.5) | Recommended | TIS effectively scavenges cations without reducing the S-sulfo group.[7] |
| TFA / p-cresol (95:5) | Highly Recommended | Proven to be effective in preserving the Cys(SO₃⁻) moiety.[4] |
Experimental Protocol: Selective Cleavage
-
Wash the dry peptidyl-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS .
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin 2-3 times with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the peptide pellet under vacuum.
Caption: Cleavage strategy to preserve the S-sulfo group.
Section 4: S-Sulfo Deprotection & Disulfide Formation
This is the final and key application of using Fmoc-S-sulfo-L-cysteine: generating the free thiol for subsequent disulfide bond formation.
Q6: How do I remove the S-sulfo group to form the free cysteine thiol?
Answer: The S-sulfo group is cleaved via reduction. This is typically achieved using an excess of a thiol-based reducing agent, such as Dithiothreitol (DTT), or a phosphine-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[4][7]
Causality: The reaction is a thiol-disulfide exchange. The reducing agent attacks the sulfur atom of the cysteine, displacing the sulfite group and leaving the desired free cysteine thiol. TCEP offers the advantage of being odorless and effective over a wider pH range.[7]
Experimental Protocol: Reductive Cleavage with TCEP
-
Dissolve the crude S-sulfo protected peptide in a suitable aqueous buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 7-8). The peptide concentration may require optimization (start with 1 mg/mL).[7]
-
Prepare a stock solution of TCEP.
-
Add TCEP to the peptide solution to a final concentration of 5-10 fold molar excess over the peptide.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction by LC-MS to confirm the conversion of the S-sulfo peptide to the free thiol peptide.
-
The resulting solution containing the free thiol peptide can often be taken directly into the oxidation step for disulfide bond formation.
Q7: What are the best methods for forming the disulfide bond after deprotecting the S-sulfo group?
Answer: Once the free thiol is generated, you can use standard methods for disulfide bond formation. The choice of method depends on the complexity of the peptide and whether you are forming an intramolecular or intermolecular bond.
Caption: General workflow from S-sulfo peptide to disulfide bond.
Common Oxidation Methods:
-
Air Oxidation:
-
Principle: Simple exposure of a dilute solution of the peptide (0.1-1 mg/mL) in a slightly basic buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 8-9) to the atmosphere.[7]
-
Pros: Very mild, thermodynamically controlled, leading to the most stable disulfide isomer.
-
Cons: Can be very slow (hours to days) and is concentration-dependent, with higher concentrations favoring intermolecular polymerization.
-
-
DMSO Oxidation:
-
Principle: Using DMSO as a mild oxidant. The reaction works well over a wide pH range (3-8).[7]
-
Pros: Generally clean, with few side reactions reported for sensitive residues like Met or Trp.[7]
-
Protocol: After reduction, adjust the peptide solution pH if necessary and add 10-20% (v/v) DMSO. Stir for 4-24 hours, monitoring by HPLC.[6][7]
-
-
Iodine Oxidation:
-
Principle: A rapid, kinetically controlled oxidation.
-
Pros: Very fast reaction.
-
Cons: Harsher conditions can potentially lead to side reactions (e.g., modification of Tyr, Trp, or Met).
-
Protocol: Dissolve the peptide in an aqueous/organic mixture (e.g., 80% acetic acid). Add a solution of iodine in methanol dropwise until a faint yellow color persists. Quench excess iodine with ascorbic acid.[7]
-
After oxidation, the final peptide should be purified by reverse-phase HPLC.
References
-
Vinogradov, A. A., et al. (2020). Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments. Angewandte Chemie International Edition, 59(35), 14796-14801. Available at: [Link]
-
Gai, Y., et al. (2008). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 13(1), 1829-1835. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
PubChem. L-Cysteinesulfonic acid. National Center for Biotechnology Information. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
McCurdy, S. N. (1989). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 2(1), 147-152. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9566-9706. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 8. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of S-sulfonate and S-trityl cysteine protecting groups
Topic: Comparison of S-sulfonate and S-trityl cysteine protecting groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
A Technical Guide for Peptide Synthesis and Oxidative Folding
Executive Summary
In the synthesis of cysteine-rich peptides and proteins, the choice of protecting group dictates not just the synthesis strategy, but the folding pathway and final yield. While S-Trityl (Trt) is the industry standard for chain assembly in Fmoc solid-phase peptide synthesis (SPPS), S-Sulfonate (–S–SO₃⁻) serves a distinct, critical role as a solubilizing and activating group for complex oxidative folding.
This guide objectively compares these two protecting groups, delineating their mechanisms, stability profiles, and specific utility in drug development workflows (e.g., insulin manufacturing vs. cyclic peptide discovery).
Mechanistic Comparison: The Fundamental Differences
The core distinction lies in their "lifecycle": Trt is designed to be temporary and acid-labile, whereas S-sulfonate is designed to be stable, hydrophilic, and reactive toward thiols.
| Feature | S-Trityl (Trt) | S-Sulfonate (–S–SO₃⁻) |
| Primary Role | Synthesis Protection: Prevents side reactions during peptide chain elongation. | Folding/Solubility: Prevents aggregation and directs disulfide bond formation. |
| Structure | Bulky, hydrophobic triphenylmethyl group. | Small, anionic thiosulfate group. |
| Introduction | Pre-installed on Fmoc-Cys(Trt)-OH building block.[1][2] | Generated post-synthesis (oxidative sulitolysis) or via specialized on-resin oxidation. |
| Cleavage/Removal | Acidolysis: Removed by 95% TFA (yields free thiol –SH). | Thiol-Disulfide Exchange: Removed by reaction with a thiol (yields disulfide –S–S–). |
| Solubility Impact | Decreases Solubility: Adds significant hydrophobicity; can cause aggregation in long sequences. | Increases Solubility: Adds a negative charge per Cys; drastically improves solubility of hydrophobic chains (e.g., Insulin B-chain). |
| Disulfide Formation | Random/Oxidative: Free thiols are oxidized (Air/DMSO/Iodine). prone to misfolding if not controlled. | Directed/Exchange: Acts as a leaving group; attacked by a free thiol to form a specific disulfide bond. |
Technical Deep Dive: Stability & Reactivity
S-Trityl (Trt): The Synthesis Workhorse
The Trt group is the gold standard for Fmoc SPPS because it is orthogonal to the Fmoc group (base-labile) but sensitive to the final cleavage conditions (acid-labile).
-
Mechanism of Removal: Upon treatment with Trifluoroacetic acid (TFA), the Trt group forms a stable trityl cation.[3]
-
Critical Requirement: Scavengers (e.g., TIS, EDT, or DODT) are mandatory. Without them, the trityl cation will re-alkylate the cysteine thiol or modify Tryptophan residues.
-
Orthogonality: It allows for "on-resin" deprotection using dilute acid (1-5% TFA) while leaving other side chains (tBu, Boc) intact, enabling selective cyclization.
S-Sulfonate: The Folding Enabler
S-sulfonate is rarely used as a building block for chain elongation. Instead, it is an intermediate state used to manage "difficult" peptides.
-
Sulitolysis: It is typically generated by treating a reduced peptide (free thiols) with sodium sulfite (
) and an oxidant (sodium tetrathionate, ). -
The "Capped" State: The resulting S-sulfonate peptide is stable to acidic HPLC conditions, allowing purification of the protected intermediate. This is crucial for peptides that are insoluble or unstable as free thiols.
-
Activation: The –S–SO₃⁻ group is a good leaving group. When mixed with a free thiol (R-SH), it undergoes a nucleophilic attack to form a disulfide bond (
) and releases bisulfite ( ).
Workflow Visualization
The following diagram illustrates the divergent pathways for generating disulfide bonds using these two strategies.
Caption: Comparative workflow showing the standard Trt cleavage pathway versus the S-sulfonate derivatization pathway for controlled folding.
Experimental Protocols
Protocol A: Standard Trt Removal & Iodine Oxidation (On-Resin)
Best for: Cyclic peptides requiring regioselectivity.
-
Synthesis: Assemble peptide using Fmoc-Cys(Trt)-OH.[1][2][3][4]
-
Selective Deprotection: Wash resin with DCM. Treat with 1-2% TFA in DCM (v/v) containing 5% TIS for 2 min x 5 times. (Removes Trt only; leaves tBu intact).
-
Oxidation: Wash resin with DMF. Add Iodine (
, 2-3 eq) in DMF/Water (4:1) for 15-30 min. -
Quench: Wash with 1M Ascorbic acid or Sodium Thiosulfate to remove excess Iodine.
-
Final Cleavage: Treat with 95% TFA cocktail to cleave peptide from resin and remove remaining protecting groups.[4]
Protocol B: Generation & Folding of S-Sulfonate Peptides
Best for: Long, hydrophobic chains (e.g., Insulin A/B chains) requiring purification before folding.
-
Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).[2][5] Precipitate in ether. (Result: Crude Peptide-SH).
-
Sulitolysis (Conversion): Dissolve crude peptide (1-5 mg/mL) in 7M Urea or 6M Guanidine-HCl (pH 8.0).
-
Add Sodium Sulfite (
, 0.1 M). -
Add Sodium Tetrathionate (
, 0.05 M). -
Reaction: Stir at RT for 2-4 hours. Monitor by HPLC (S-sulfonate peak shifts earlier due to polarity).
-
-
Purification: Acidify to pH 3.0. Purify the stable S-sulfonate peptide via C18 HPLC. Lyophilize.
-
Folding (Disulfide Formation): Dissolve S-sulfonate peptide in folding buffer (pH 8-10). Add a stoichiometric amount of a thiol (e.g., Cysteine, Mercaptoethanol, or a complementary peptide-SH). The thiol attacks the sulfonate, forming the disulfide.
Comparative Data Summary
The following table summarizes performance metrics based on standard industrial applications (e.g., Insulin manufacturing vs. Venom peptide synthesis).
| Metric | S-Trityl Route | S-Sulfonate Route |
| Solubility (pH 7) | Low to Moderate (Hydrophobic aggregation common) | High (Charge repulsion prevents aggregation) |
| Purification Ease | Difficult (Free thiols oxidize/dimerize randomly) | Excellent (Stable intermediate; distinct HPLC profile) |
| Folding Yield | Variable (Dependent on sequence propensity) | High (Minimizes misfolding via solubility) |
| Regioselectivity | High (using orthogonal Acm/Mmt groups) | Moderate (Relies on thermodynamic equilibrium) |
| Cost | Low (Standard reagents) | Moderate (Requires extra chemical steps) |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][7] Chemical Reviews. Link
-
Postma, T. M., & Albericio, F. (2014).[6] "Dithiol-Reducing Agents in Peptide Synthesis." Organic Process Research & Development. Link
-
Liu, M., et al. (2016). "S-Sulfocysteine: A powerful tool for the synthesis of disulfide-rich peptides." Angewandte Chemie. Link
-
Sigma-Aldrich. "Protocols for Fmoc SPPS of Cysteine-Containing Peptides." Link
-
Biotage. "Disulfide Rich Peptides - which order should the disulfide bonds be formed?" Link
Sources
- 1. Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Guide: Mass Spectrometry of Peptides with S-Sulfonate Modification
Executive Summary
S-sulfonation (S-sulfocysteine,
Unlike standard alkylation (e.g., carbamidomethylation, +57.02 Da), S-sulfonation (+79.96 Da) is chemically labile and highly acidic. This guide compares analytical strategies for characterizing S-sulfonated peptides, demonstrating why standard "bottom-up" proteomics workflows often fail and establishing Electron Transfer Dissociation (ETD) and High-Resolution MS as the requisite standards for accurate validation.
Part 1: The Physicochemical Challenge
The analysis of S-sulfonated peptides presents three distinct challenges compared to standard alkylated peptides:
-
Lability: The S-S bond connecting the sulfonate group to the cysteine thiol is fragile. Standard Collision-Induced Dissociation (CID) energy preferentially cleaves this bond before the peptide backbone, causing a "neutral loss" that obscures sequence information.
-
Isobaric Interference: The mass shift of S-sulfonation (
) is +79.9568 Da . This is nearly isobaric with Phosphorylation ( , +79.9663 Da ). Low-resolution instruments cannot distinguish these modifications (Difference 0.01 Da). -
Negative Charge: The sulfonic acid group is strongly acidic (
), introducing a negative charge that alters ionization efficiency in positive mode ESI.
Table 1: Mass Shift Comparison
| Modification | Formula Added | Monoisotopic Mass Shift (Da) | Stability (Reducing Conditions) | Stability (CID Fragmentation) |
| Carbamidomethylation | +57.0215 | Stable | Stable | |
| S-Sulfonation | +79.9568 | Unstable (Reverts to thiol) | Unstable (Neutral Loss) | |
| Phosphorylation | +79.9663 | Stable | Labile (Neutral Loss) |
Part 2: Comparative Workflow Analysis
This section evaluates the three primary fragmentation methodologies for characterizing S-sulfonated peptides.
Method A: Beam-Type CID / HCD (Screening)
Best for: Detecting the presence of the modification.
In Higher-energy Collisional Dissociation (HCD), the vibrational energy distributes rapidly. The weakest bond—the S-S bond of the sulfonate—breaks first.
-
Outcome: The spectrum is dominated by a single intense peak corresponding to the precursor mass minus 80 Da (
). -
Pros: High sensitivity; the "neutral loss" pattern acts as a diagnostic signature.
-
Cons: "Catastrophic" loss of the modification means the backbone b- and y-ions are often too weak to sequence the peptide or localize the site if multiple cysteines are present.
Method B: Electron Transfer Dissociation (ETD) (Characterization)
Best for: Site localization and Sequence Validation.
ETD uses radical ion chemistry to cleave the
-
Outcome: The labile S-sulfonate side chain remains intact. The spectrum shows a rich series of c- and z-ions carrying the +80 Da modification.
-
Pros: Unambiguous site localization; preserves the PTM.
-
Cons: Lower sensitivity for doubly charged precursors; requires specific instrumentation (e.g., Orbitrap Fusion/Eclipse or similar).
Method C: Negative Ion Mode (Validation)
Best for: Confirmation of Sulfonate vs. Phosphate.
Because the sulfonate group is negatively charged, analyzing the peptide in negative ion mode can improve ionization efficiency for acidic peptides.
-
Outcome: Generation of specific diagnostic ions, such as
( 80) or ( 81). -
Pros: High specificity.
-
Cons: Most proteomics software pipelines are not optimized for negative mode sequencing.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways of HCD vs. ETD for an S-sulfonated precursor.
Caption: Comparative fragmentation pathways. HCD results in neutral loss of the sulfonate group, while ETD preserves the modification for sequence mapping.
Part 3: Experimental Protocol (The Non-Reducing Workflow)
To successfully analyze S-sulfonated peptides, one must deviate from the standard proteomics workflow. Reducing agents (DTT, TCEP,
Reagents
-
Sulfitolysis Buffer: 0.1M Na₂SO₃ (Sodium Sulfite) + 10mM Na₂S₄O₆ (Sodium Tetrathionate) in 8M Urea, pH 8.0.
-
Digestion Buffer: 50mM Ammonium Bicarbonate (pH 7.8).
-
Protease: Trypsin (Sequencing Grade) or Glu-C.
Step-by-Step Methodology
-
Sulfitolysis (Generation):
-
Dissolve protein in Sulfitolysis Buffer.
-
Incubate at room temperature for 3-4 hours. Mechanism: Sulfite cleaves disulfides; Tetrathionate acts as an oxidant to drive the equilibrium toward S-sulfonate formation.
-
CRITICAL: Do not add Iodoacetamide (IAM). The cysteine is already "capped" by the sulfonate.
-
-
Buffer Exchange (Cleanup):
-
The high salt (sulfite) content will suppress ionization. Use molecular weight cutoff (MWCO) spin filters or desalting columns (e.g., Zeba) to exchange into the Digestion Buffer.
-
Note: Maintain pH < 8.5. S-sulfonates are stable in mild acid/base but can hydrolyze at extreme pH.
-
-
Digestion (Non-Reducing):
-
Add Trypsin (1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C.
-
Stop Reaction: Acidify with Formic Acid to pH 2–3. S-sulfonates are highly stable in acidic conditions (unlike standard disulfides which can scramble, sulfonates are robust in acid).
-
-
LC-MS Acquisition:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
MS Method:
-
Survey Scan: 120k Resolution (Orbitrap) to distinguish from Phospho.
-
Fragmentation: Decision Tree.
-
If charge state
3: Trigger ETD . -
If charge state = 2: Trigger EThcD (hybrid) or HCD with low collision energy.
-
-
-
Workflow Diagram
Caption: The "Non-Reducing" workflow ensures the S-sulfonate modification remains intact prior to injection.
Part 4: Data Interpretation & Quality Control
Distinguishing S-Sulfonate from Phosphorylation
As noted, the mass difference is ~10 mDa.
-
Requirement: An MS1 resolution of >60,000 at 400 m/z is required to baseline separate these peaks.
-
Check: If you see a "mixed" spectrum or broad peak, check the mass error.
- : Mass defect is lower (+79.9568).
- : Mass defect is higher (+79.9663).
The "Neutral Loss" Artifact
If you are limited to HCD/CID instruments (e.g., Q-TOF or standard Orbitrap), you must search for the neutral loss.
-
Search Parameter: Variable Modification on Cys: +79.9568 Da.
-
Validation: Look for the "diagnostic doublet" in the MS/MS spectrum:
-
The Precursor Ion.
-
The Precursor Ion minus 80 Da (often the base peak). If this doublet is absent, the identification is likely a false positive.
-
False Discovery Rate (FDR)
S-sulfonation increases the hydrophilicity of the peptide, causing it to elute earlier than its unmodified or alkylated counterpart on C18 columns. Use this retention time shift as a secondary validation metric.
References
-
Kishikawa, M., et al. (2000).[1] "Detection by mass spectrometry of highly increased amount of S-sulfonated transthyretin in serum from a patient with molybdenum cofactor deficiency." Pediatric Research.
-
Chowdhury, S. M., et al. (2011). "Collision Induced Dissociation Versus Electron Transfer Dissociation for the Analysis of Protein Ubiquitination and Sulfonation." Journal of Proteome Research. (Contextualizes ETD superiority for labile mods).
-
Thermo Fisher Scientific. "Protein Sample Preparation for Mass Spectrometry." (General guidelines on lysis and buffer compatibility).
-
NIST. "Mass Spectrometry Data Center." (Reference for atomic masses and isotopic distributions).
Sources
A Senior Application Scientist's Guide to Cysteine Protection in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS) stands as the predominant method for this purpose, offering efficiency and scalability.[1] However, the unique chemistry of cysteine (Cys), with its nucleophilic thiol side chain, presents a significant challenge. Unprotected cysteine residues are prone to a variety of deleterious side reactions, including oxidation, alkylation, and piperidine-catalyzed β-elimination, which can compromise the integrity and yield of the final peptide.[1][2][3] Furthermore, the α-proton of cysteine is susceptible to base-catalyzed epimerization, particularly when it is the C-terminal residue.[2][4]
This guide provides an in-depth comparative analysis of the most common strategies for cysteine protection in Fmoc-based SPPS. Moving beyond a simple catalog of protecting groups, we will delve into the mechanistic rationale behind their use, provide a critical evaluation of their performance based on experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Imperative of Orthogonality in Cysteine Protection
The synthesis of peptides containing multiple disulfide bonds necessitates a sophisticated approach known as orthogonal protection. This strategy employs a set of protecting groups for different cysteine residues that can be selectively removed under distinct chemical conditions, allowing for the controlled and regioselective formation of disulfide bridges.[2] An ideal protecting group should be stable throughout the iterative cycles of SPPS yet be quantitatively cleaved under mild conditions that do not affect other protecting groups or the peptide backbone.
Core Principles of SPPS and Cysteine Protection
Solid-Phase Peptide Synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][5] In the widely used Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu) and trityl (Trt).[6]
Caption: Side reactions at C-terminal cysteine during Fmoc-SPPS.
Experimental Insight: Studies have shown that the choice of protecting group significantly impacts the extent of these side reactions. For instance, the use of Fmoc-Cys(Thp)-OH has been demonstrated to result in substantially lower levels of racemization and piperidinyl-alanine formation compared to Fmoc-Cys(Trt)-OH when the cysteine is attached to a Wang-type resin. [4][7] 2. Scavenging in Trifluoroacetic Acid Cleavage:
The cleavage of acid-labile protecting groups like Trityl generates stable carbocations. These electrophilic species can re-alkylate the nucleophilic thiol of the deprotected cysteine. To prevent this, scavengers are added to the cleavage cocktail.
Mechanism of Scavenging:
-
Triisopropylsilane (TIS): TIS acts as a hydride donor, reducing the trityl cation to the inert triphenylmethane. [7]* 1,2-Ethanedithiol (EDT): EDT is a dithiol that can trap the trityl cation, forming a stable dithioacetal. It also helps to maintain a reducing environment, preventing premature disulfide bond formation. [7]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence.
Protocol 1: Standard Cleavage and Deprotection of a Trt-Protected Cysteine-Containing Peptide
-
Preparation of the Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). If the peptide contains multiple cysteine residues, the addition of 2.5% EDT is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the resin-bound peptide (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 2: On-Resin Deprotection of Mmt-Protected Cysteine
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 1-2% TFA in DCM for 2-5 minutes. Repeat this step until the yellow color of the Mmt cation is no longer observed in the washings.
-
Washing: Thoroughly wash the resin with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Further Steps: The deprotected cysteine is now available for on-resin disulfide bond formation or other modifications.
Protocol 3: Oxidative Deprotection and Disulfide Bond Formation of Acm-Protected Cysteine
This protocol is performed post-cleavage and purification of the Acm-protected peptide.
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent system, such as aqueous acetic acid or a mixture of acetonitrile and water.
-
Iodine Addition: Add a solution of iodine in the same solvent system dropwise to the peptide solution with stirring until a faint yellow color persists.
-
Reaction Monitoring: Monitor the reaction by HPLC to ensure complete conversion.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: Purify the cyclized peptide by preparative HPLC.
Conclusion: Strategic Selection for Synthetic Success
The successful synthesis of cysteine-containing peptides hinges on a well-considered protection strategy. There is no single "best" protecting group; the optimal choice is dictated by the specific requirements of the target peptide, including the number and desired connectivity of disulfide bonds.
-
For routine synthesis of peptides with free thiols, Trt remains a workhorse due to its cost-effectiveness, provided that appropriate scavengers are used during cleavage.
-
For peptides with a C-terminal cysteine, Thp offers a significant advantage in minimizing racemization and β-elimination.
-
For the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds, an orthogonal protection strategy employing a combination of protecting groups such as Acm , Mmt , and StBu is indispensable.
By understanding the chemical principles underlying these protection strategies and leveraging the comparative data and protocols presented in this guide, researchers can navigate the challenges of cysteine chemistry in SPPS and advance their peptide-based research and development endeavors.
References
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
-
Chakraborty, A., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3416–3426. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5433–5446. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.csic.es [digital.csic.es]
- 5. scribd.com [scribd.com]
- 6. peptide.com [peptide.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Definitive Guide to Fmoc-Cys(SO3H)-OH: Synthesis, Purity, and Comparative Analysis
Executive Summary
The incorporation of Cysteic acid (Cya) into peptide sequences is a critical strategy for developing phosphatase-resistant phosphoserine (pSer) mimetics and enhancing the solubility of hydrophobic sequences. While post-synthetic oxidation of cysteine is a traditional route, it lacks the regioselectivity required for complex therapeutics.
This guide establishes the Direct Incorporation Method using Fmoc-Cys(SO3H)-OH as the superior standard for precision peptide synthesis. We provide a self-validating protocol to confirm purity, overcoming the specific analytical challenges posed by the high polarity of the sulfonic acid moiety.
Part 1: Strategic Selection – Direct Synthesis vs. Oxidation
Before initiating synthesis, it is vital to understand why Fmoc-Cys(SO3H)-OH is preferred over post-synthetic modification. The choice fundamentally alters the impurity profile and the required QC strategy.
Comparative Analysis: The Specificity Gap
The traditional method involves synthesizing a Cysteine-containing peptide and oxidizing it with performic acid or
| Feature | Method A: Direct Incorporation (Fmoc-Cys(SO3H)-OH) | Method B: Post-Synthetic Oxidation (Performic Acid) |
| Regioselectivity | Absolute. Only the target residue carries the sulfonate. | None. Oxidizes all susceptible residues. |
| Methionine Stability | Met remains intact. | Met oxidizes to Met-Sulfoxide (+16 Da) or Sulfone (+32 Da). |
| Tryptophan Stability | Trp remains intact. | Trp degrades into multiple oxidation byproducts. |
| Purity Profile | Main impurities are deletion sequences (easier to separate). | Main impurities are isobaric/oxidized side-products (hard to separate). |
| Yield | High (assuming optimized coupling). | Variable (dependent on oxidation efficiency and workup). |
Decision Logic Visualized
The following diagram illustrates the critical decision pathway for selecting the synthesis method, highlighting the risk points that necessitate the use of Fmoc-Cys(SO3H)-OH.
Figure 1: Decision Matrix for Cysteic Acid Incorporation. Direct synthesis is mandatory for sequences containing oxidation-sensitive residues.
Part 2: The Self-Validating Synthesis Protocol
The high polarity of the sulfonic acid group (
Core Protocol: Direct Incorporation of Fmoc-Cys(SO3H)-OH
Reagents:
-
Building Block: Fmoc-Cys(SO3H)-OH (often supplied as disodium salt or free acid).
-
Coupling Reagents: HATU (preferred for sterics) or DIC/Oxyma.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), potentially with 10% DMSO if solubility is poor.
Step-by-Step Methodology:
-
Stoichiometry Calculation (Critical):
-
Unlike standard amino acids, the sulfonic acid group is highly acidic. If using the free acid form of the building block, you must add 1 additional equivalent of DIEA to neutralize the
proton. -
Formula: Base Equivalents = (AA Equivalents × 2) + 1.
-
-
Solubilization:
-
Dissolve Fmoc-Cys(SO3H)-OH in DMF.
-
Observation Check: If the solution is cloudy, add anhydrous DMSO dropwise until clear. The sulfonate moiety makes this residue hydrophilic; standard DCM is often insufficient.
-
-
Coupling Reaction:
-
Pre-activate with HATU/DIEA for 30 seconds.
-
Add to resin.[1][2][3][4] Allow to react for 60–90 minutes (extended time recommended due to polarity-induced steric effects).
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test. Note that the acidic residue can sometimes interfere with colorimetric tests; a micro-cleavage is the gold standard for validation here.
-
-
Cleavage:
-
Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Note: Cysteic acid is stable in TFA.[3] Avoid using EDT (Ethanedithiol) unless absolutely necessary for other residues (like Trp), as it is a scavenger for carbocations, not required for the stable sulfonate.
-
Part 3: Analytical Purity Confirmation (The "Proof")
Confirming the identity and purity of Cysteic acid peptides requires adjusting standard HPLC and MS workflows. The "Self-Validating System" relies on observing specific shifts in retention time and mass.
HPLC Behavior: The Polarity Shift
Cysteic acid is significantly more polar than Cysteine.
-
Expectation: The Cya-peptide will elute earlier (lower retention time,
) than the corresponding Cys-peptide or non-sulfonated impurities. -
Column Selection: Standard C18 may result in elution in the void volume for short peptides.
-
Recommendation: Use AQ-C18 (Polar-embedded) or HILIC columns for short, hydrophilic sequences.
-
Mass Spectrometry: The Mass Shift
-
Delta Mass: The conversion of Cysteine (-SH) to Cysteic Acid (
) results in a mass increase of +48 Da . -
Ionization Mode:
-
Negative Mode (ESI-): Highly sensitive for sulfonated peptides. Look for
ions. -
Positive Mode (ESI+): Standard for peptides.[5] However, the strong negative charge of
can suppress ionization or form salt adducts ( ). Ensure the mobile phase has 0.1% Formic Acid to protonate the peptide backbone.
-
Analytical Workflow Diagram
Figure 2: Analytical Logic Flow. Successful synthesis is defined by early HPLC elution combined with the specific mass of the sulfonate.
Part 4: Data Interpretation Guide
Use the table below to interpret your QC data. This table assumes a comparison between the target Cysteic acid peptide and potential impurities.
| Analyte | HPLC Retention ( | Mass Shift ( | Interpretation |
| Target: Peptide-Cys(SO3H) | Early (e.g., 8.5 min) | Target | Product Confirmed |
| Impurity: Peptide-Cys(SH) | Late (e.g., 12.0 min) | -48 Da | Failed Oxidation / Wrong Building Block |
| Impurity: Peptide-Cys(SO2H) | Intermediate | -16 Da | Incomplete Oxidation (Sulfinic Acid) |
| Impurity: Met-Oxide (+Cya) | Early | +16 Da (vs Target) | Side-reaction (if using oxidation method) |
Troubleshooting "Ghost" Peaks
If you observe a peak with the correct mass but split peak shape:
-
Check pH: The sulfonic acid group has a very low pKa (<0). Ensure your HPLC mobile phase is sufficiently acidic (0.1% TFA pH ~2) to keep the carboxylates protonated, though the sulfonate will remain ionized.
-
Salt Adducts: In MS, look for +22 Da (Sodium) or +38 Da (Potassium) adducts, which are common with strong anions like sulfonates.
References
-
Knapen, T. et al. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry.[3][6] [Link]
-
American Society for Mass Spectrometry. Negative Ion Fragmentation of Cysteic Acid Containing Peptides. [Link]
Sources
A Strategic Guide to Cysteine Incorporation: Comparing Fmoc-Cys(StBu)-OH and Fmoc-Cys(SO3H)-OH in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the amino acid cysteine presents a unique dichotomy. Its thiol side-chain is both a prized functional hub for forming disulfide bridges, conjugating molecules, and participating in native chemical ligation, and a potential liability prone to unwanted side reactions. The strategic choice of how to manage this thiol group during synthesis is paramount and dictates the ultimate functionality of the peptide.
This guide provides an in-depth comparison of two distinct Fmoc-protected cysteine derivatives: Fmoc-Cys(StBu)-OH , a classic choice for reversible thiol protection, and Fmoc-Cys(SO3H)-OH (Fmoc-cysteic acid), a tool for introducing a permanent, oxidized cysteine modification. The decision between these two reagents is not a matter of superior performance for the same task, but a strategic choice based on fundamentally different scientific goals.
Part 1: The Workhorse for Reversible Protection: Fmoc-Cys(StBu)-OH
Fmoc-Cys(StBu)-OH is a cornerstone reagent for introducing cysteine residues when the end goal is a free thiol, typically for subsequent disulfide bond formation. The S-tert-butylthio (StBu) group is a robust protecting group that offers an excellent balance of stability and selective removal.[1]
Core Advantages & Mechanism
The primary appeal of the StBu group is its exceptional stability. It is completely resistant to the basic conditions of repetitive Fmoc deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions of final cleavage from most resins (e.g., 95% TFA).[1] This stability ensures the thiol remains masked throughout the synthesis, preventing premature oxidation or participation in side reactions.[1]
This stability provides an orthogonal protection strategy.[2] The peptide can be synthesized, cleaved from the resin, and even purified with the StBu group still attached. The thiol is only revealed in a distinct, subsequent step via reduction, which provides precise control over the timing of disulfide bond formation or conjugation.
Disadvantages & Mitigation Strategies
While reliable, Fmoc-Cys(StBu)-OH is not without its challenges.
-
Sluggish Deprotection: Removal of the StBu group requires a reducing agent, typically a thiol like dithiothreitol (DTT) or a phosphine like tris(2-carboxyethyl)phosphine (TCEP). This reaction can be slow, sometimes requiring extended reaction times to achieve complete deprotection, which can be a drawback for automated or high-throughput workflows.[3]
-
Racemization: Like other cysteine derivatives, Fmoc-Cys(StBu)-OH is susceptible to racemization during the carboxyl activation step of coupling.[4] The electron-withdrawing nature of the protected sulfur group increases the acidity of the alpha-proton, making it easier to abstract.
-
Mitigation: This can be minimized by using coupling reagents less prone to causing racemization, such as those based on carbodiimides with additives like Oxyma Pure (e.g., DIC/Oxyma), and avoiding high temperatures.[5] Studies have shown that using a hindered amine base during coupling can also limit the formation of the D-cysteine epimer.[2]
-
-
β-Elimination: Under the basic conditions of Fmoc deprotection, cysteine residues can undergo β-elimination to form a dehydroalanine intermediate. This is particularly problematic for C-terminal cysteine.[4][6] The dehydroalanine can then react with piperidine from the deprotection solution to form an irreversible N-piperidinyl-Ala adduct, a side product with a +51 Da mass shift.[4]
Part 2: The PTM Mimetic: Fmoc-Cys(SO3H)-OH (Fmoc-Cysteic Acid)
Fmoc-Cys(SO3H)-OH is not a protecting group in the conventional sense; it is a building block for the direct incorporation of cysteic acid, a stable and highly oxidized form of cysteine. Cysteic acid is a naturally occurring post-translational modification (PTM) that is considered irreversible in biological systems.[7][8] Its formation in vivo can be a biomarker of oxidative stress and protein damage.[7][8]
Core Advantages & Applications
The primary reason to use Fmoc-Cys(SO3H)-OH is to synthesize peptides that mimic this specific oxidized state to study its biological consequences.
-
Direct PTM Incorporation: It allows for the unambiguous, site-specific placement of cysteic acid within a peptide sequence. The alternative—synthesizing a cysteine-containing peptide and then oxidizing it—can be less specific and may lead to oxidation of other sensitive residues like methionine.[9]
-
Studying Oxidative Damage: Researchers can create precise peptide models to investigate how the conversion of cysteine to cysteic acid affects protein structure, enzyme activity, receptor binding, or immunogenicity.
-
Altering Physicochemical Properties: The sulfonic acid group is strongly acidic (pKa ~ -2) and exists as a negatively charged sulfonate at physiological pH.[7][8] Its incorporation can dramatically increase the hydrophilicity and negative charge of a peptide, which can be used to modulate solubility and biological activity.[10]
Considerations and Limitations
-
Irreversibility: The sulfonic acid group is not readily converted back to a thiol. This reagent should only be chosen when the final desired product is the cysteic acid-containing peptide.
-
Impact on Conformation and Solubility: The introduction of a bulky, charged group can significantly alter the conformational preferences and solubility of the final peptide. This must be a desired outcome of the experimental design.
Part 3: Head-to-Head Comparison
The choice between these two derivatives is driven entirely by the intended final state of the cysteine residue.
| Feature | Fmoc-Cys(StBu)-OH | Fmoc-Cys(SO3H)-OH |
| Primary Function | Reversible Thiol Protection | Permanent Oxidized Cysteine Mimetic |
| Chemical Group | S-tert-butylthio (-S-S-tBu) | Sulfonic Acid (-SO3H) |
| Stability to TFA | Stable | Stable |
| Stability to Piperidine | Stable (but can promote β-elimination) | Stable |
| "Deprotection" Method | Reductive cleavage (DTT, TCEP, etc.) | Not applicable (permanent modification) |
| Final Product | Peptide with a free Cysteine thiol (-SH) | Peptide with a Cysteic Acid residue (-SO3H) |
| Key Advantage | Orthogonal control for disulfide formation/conjugation.[2] | Direct, site-specific incorporation of a PTM.[10] |
| Primary Disadvantage | Potential for side reactions (racemization, β-elimination); extra deprotection step.[4][6] | Irreversible; significantly alters peptide charge and polarity.[7][8] |
| Ideal Application | Synthesis of peptides for disulfide bridging, bioconjugation, or native chemical ligation. | Synthesis of peptide standards for analytics, studying oxidative stress, or creating highly charged analogs.[7][10] |
Part 4: Experimental Protocols & Workflows
The fundamental steps of SPPS (resin swelling, Fmoc deprotection, amino acid coupling) are similar for both derivatives.[11] The key differences lie in the post-synthesis workup.
Workflow Visualization
Caption: Divergent workflows for StBu vs. SO3H Cysteine derivatives.
Protocol A: Synthesis and Deprotection of a Cys(StBu)-Containing Peptide
-
SPPS: Perform standard Fmoc-SPPS on a suitable resin (e.g., Rink Amide or 2-CTC).
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 7 min).
-
Washing: Wash resin thoroughly with DMF.
-
Coupling: Couple the desired Fmoc-amino acid (3-5 eq) using a suitable coupling agent (e.g., HCTU/DIPEA or DIC/Oxyma in DMF for 1-2 hours). Incorporate Fmoc-Cys(StBu)-OH at the desired position.
-
Repeat: Repeat deprotection, washing, and coupling steps for the entire sequence.
-
-
Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5 v/v/v) and react for 2-3 hours at room temperature.
-
Precipitation & Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. The StBu group remains intact. Purify the StBu-protected peptide by reverse-phase HPLC if desired.
-
Reductive Deprotection:
-
Dissolve the purified, StBu-protected peptide in a suitable degassed solvent (e.g., DMF or an aqueous buffer).
-
Add a 10-20 fold molar excess of DTT and a mild base (e.g., N-methylmorpholine or ammonium bicarbonate) to raise the pH to ~7.5-8.0.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by HPLC-MS.
-
Once complete, the peptide with a free thiol can be re-purified by HPLC to remove the reducing agent and byproducts.
-
Protocol B: Synthesis of a Cysteic Acid-Containing Peptide
-
SPPS: Perform standard Fmoc-SPPS as described in Protocol A. At the desired position, use Fmoc-Cys(SO3H)-OH (typically as a disodium salt) for the coupling step. Note that its high polarity may require adjusted coupling conditions or longer reaction times to ensure complete incorporation.
-
Cleavage: Use the same cleavage procedure as in Protocol A. The cysteic acid side chain is completely stable to the TFA cocktail.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify the final cysteic acid-containing peptide by reverse-phase HPLC. No further deprotection step is required for the cysteine side chain.
Side Reaction Visualization: β-Elimination
Caption: β-Elimination pathway leading to a common side product.
Conclusion: Making the Right Choice
The selection between Fmoc-Cys(StBu)-OH and Fmoc-Cys(SO3H)-OH is a clear-cut strategic decision dictated by the final desired chemical entity.
-
Choose Fmoc-Cys(StBu)-OH when your goal is to produce a peptide with a native cysteine residue, ready for disulfide bond formation, chemical ligation, or specific conjugation. It offers a robust, orthogonal strategy that provides maximum control over the highly reactive thiol group.
-
Choose Fmoc-Cys(SO3H)-OH when your objective is to study the biological impact of irreversible cysteine oxidation. It provides a direct and precise method for incorporating a stable cysteic acid residue, enabling research into oxidative stress and the functional consequences of this important post-translational modification.
By understanding the distinct chemistry and applications of these two reagents, researchers can equip themselves to tackle a wider range of synthetic challenges and answer more complex biological questions.
References
- Barlos, K., & Gatos, D. (2012). Convergent Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 283-306). Oxford University Press.
-
Chem-Impex. (n.d.). Fmoc-L-cysteic acid. Retrieved February 7, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. Retrieved February 7, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Bhatt, M. R., & Zondlo, N. J. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 21(13), 2779–2800. Available at: [Link]
- Fields, G. B. (2009). Introduction to solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
Bhatt, M. R., & Zondlo, N. J. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. PubMed. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved February 7, 2026, from [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Carr, S. A., & Biemann, K. (1992). Influence of cysteine to cysteic acid oxidation on the collision-activated decomposition of protonated peptides. Journal of the American Society for Mass Spectrometry, 3(4), 337-344.
- Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
Albericio, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9079–9083. Available at: [Link]
-
Wikipedia. (2024). Post-translational modification. Retrieved February 7, 2026, from [Link]
- Spadaccini, A., et al. (2000). Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Journal of Peptide Research, 55(4), 302-308.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. chem.uci.edu [chem.uci.edu]
Comparative analysis of cleavage cocktails for different cysteine derivatives
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the cleavage step is the "moment of truth." For peptides containing Cysteine (Cys), this step is perilous.[1] The standard TFA cleavage does not merely release the peptide; it generates a swarm of highly reactive carbocations (from tert-butyl, trityl, and Pbf protecting groups) that actively seek nucleophiles. The free thiol (-SH) of Cysteine is an aggressive nucleophile, making it a prime target for alkylation.
This guide compares the efficacy of standard cleavage cocktails (Reagent K , Reagent B ) against optimized modern alternatives (Reagent H , DODT-based systems ) in preserving Cysteine integrity.
Key Findings:
-
Reagent K remains the efficiency benchmark but poses significant health/odor hazards due to EDT.
-
DODT is a validated, low-odor replacement for EDT with statistically identical scavenging capacity.
-
TIPS-based cocktails (Reagent B) are insufficient for Cys-rich peptides, leading to 10–15% S-tert-butylated byproducts.
-
Reagent H is the superior choice when Methionine and Cysteine co-exist, preventing both oxidation and alkylation.
Mechanistic Background: The Carbocation Trap
To understand why specific cocktails fail, we must visualize the enemy: S-Alkylation .
When Cys(Trt) is deprotected, the Trityl group leaves relatively cleanly. However, neighboring residues (Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu)) release tert-butyl cations (
Diagram 1: The S-Alkylation Pathway & Scavenger Intervention
Caption: Mechanism of Cys S-alkylation. Thiol scavengers (EDT/DODT) kinetically outcompete the Cys-SH for the carbocation, whereas silanes (TIPS) often fail to react fast enough.
The Contenders: Cocktail Profiles
Reagent K (The "Classic" Standard)[1]
-
Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) [2][3][4][5]
-
Mechanism: Uses Ethanedithiol (EDT) as a "thiol sponge."
-
Performance: Excellent. Reduces Met(O) and prevents Cys alkylation.[1]
-
Drawback: EDT smells like rotting flesh and is toxic. It creates dithioacetals with aldehydes, potentially interfering with downstream modifications.
Reagent B (The "Generalist")[1]
-
Composition: TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%) [2]
-
Mechanism: Relies on Triisopropylsilane (TIPS) and Phenol.
-
Performance: Good for standard peptides. Poor for Cysteine. TIPS is a hydrogen donor but lacks the nucleophilic "stickiness" of a dithiol.
-
Drawback: High risk of S-tert-butylation (+56 Da mass shift).
Reagent H / DODT (The "Modern" Standard)[1]
-
Composition: TFA (81%) / Phenol (5%) / Thioanisole (5%) / DODT (2.5%) / Water (3%) / (Optional: DMS/NH4I)[2][6]
-
Mechanism: Replaces EDT with 3,6-Dioxa-1,8-octanedithiol (DODT).
-
Performance: Matches Reagent K in yield and purity.
-
Advantage: DODT has a higher boiling point and significantly lower vapor pressure, making it virtually odorless compared to EDT.
Comparative Analysis Data
The following data summarizes the purity of a model peptide (H-Gly-Cys-Phe-Trp-Lys(Boc)-OH) cleaved with different cocktails.
| Feature | Reagent B (TIPS) | Reagent K (EDT) | Reagent H (DODT) |
| Primary Scavenger | Silane (TIPS) | Dithiol (EDT) | Dithiol (DODT) |
| Cys Recovery (Non-alkylated) | ~85% | >98% | >98% |
| S-tBu Byproduct (+56 Da) | 10-15% | <1% | <1% |
| Met(O) Reduction | Poor | Good | Excellent |
| Odor Profile | Low (Aromatic) | Extreme (Stench) | Low (Ether-like) |
| Recommended For | Peptides w/o Cys/Met | Complex Cys/Trp/Met | All Cys Peptides |
Critical Insight: The presence of Water in these cocktails is vital. Water hydrolyzes the tert-butyl trifluoroacetate intermediate. However, water alone cannot protect Cysteine; a dithiol (EDT or DODT) is strictly required to keep the sulfur reduced and scavenge cations [1].
Experimental Protocol: The Optimized DODT Workflow
This protocol uses a DODT-based cocktail (modified Reagent H) to ensure maximum Cys recovery without the toxicity of EDT.
Materials
-
Trifluoroacetic Acid (HPLC Grade)
-
DODT (3,6-Dioxa-1,8-octanedithiol)
-
Phenol (Crystalline)
-
Cold Diethyl Ether or MTBE (Methyl tert-butyl ether)
Workflow Diagram
Caption: Optimized Cleavage Workflow for Cys-containing peptides using DODT.
Step-by-Step Procedure
-
Preparation: Ensure the resin is washed with DCM and thoroughly dried under nitrogen. Residual DMF can form formyl-Cys adducts.
-
Cocktail Mixing: Prepare the cleavage cocktail fresh.
-
Recipe: 90% TFA, 2.5% DODT, 2.5% Water, 5% Triisopropylsilane (TIPS).
-
Note: If the peptide contains Methionine, add 1% Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) to reduce Met(O) back to Met [2].
-
-
Incubation: Add cocktail to resin (10-20 mL per gram of resin). Shake gently for 2.5 to 3 hours .
-
Caution: Do not exceed 4 hours. Long exposure can degrade Trp and lead to acid-catalyzed bond rupture.
-
-
Precipitation: Filter the resin and drop the filtrate slowly into cold (-20°C) diethyl ether or MTBE (volume ratio 1:10).
-
Separation: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant (which contains the scavengers and cleaved protecting groups).
-
Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat 3 times.
-
Solubilization: Dissolve the white pellet in 50% Water/Acetonitrile (0.1% TFA) and lyophilize immediately to prevent air oxidation of Cys to Cystine (dimer).
Special Case: Cys(Acm) vs. Cys(Trt)
It is vital to distinguish between Cysteine derivatives. The protocols above apply to Cys(Trt) (Trityl), which is acid-labile.
-
Cys(Trt): Removed by TFA. Requires scavengers (DODT/EDT).[2]
-
Cys(Acm) (Acetamidomethyl): Stable to TFA.
-
If your peptide contains Cys(Acm), the Acm group will remain on the peptide after the cleavage described above.
-
Usage: This is intentional for regioselective disulfide bond formation. Acm is removed later using Iodine (
) or Thallium(III) trifluoroacetate [3].
-
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides (Reagent H).
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Protocols.
-
Albericio, F., et al. (2025/ResearchGate). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT). ResearchGate.
Sources
Evaluating the impact of different protecting groups on peptide stability
Executive Summary
In peptide therapeutics, "stability" is often conflated with shelf-life. However, for the synthetic chemist, stability refers to the molecular integrity of the peptide backbone and side chains during the harsh cycles of assembly . A poor choice of protecting group (PG) strategy does not just lower yield; it introduces "silent" impurities—diastereomers, regioisomers, and aggregates—that can persist through purification and skew biological assays.
This guide provides a technical comparison of protecting group strategies, focusing on the causality between PG selection and specific degradation pathways (aspartimide formation, racemization, and aggregation).
The Strategic Landscape: Fmoc vs. Boc Chemistry[2][3][4][5]
The choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) is the foundational decision in stability management. It dictates the orthogonality of the entire synthesis.
Orthogonality and Stability Mechanisms
-
Fmoc Strategy (Base-Labile): Relies on a "mild" orthogonal system. The N-terminal Fmoc is removed by secondary amines (piperidine), while side chains (tBu, Trt, Pbf) are removed by acid (TFA).
-
Stability Risk: Extended exposure to base can trigger aspartimide formation and racemization of Cys/His.[1]
-
-
Boc Strategy (Acid-Labile): Relies on a "graduated" acid system. Boc is removed by TFA, while side chains (Bzl, Tos) require strong acid (HF/TFMSA) for removal.
-
Stability Risk: Repetitive TFA exposure can prematurely cleave sensitive side chains or acid-labile linkages (e.g., phosphopeptides). The final HF cleavage is hazardous and can degrade sensitive modifications (e.g., glycosylation).
-
Visualization: Orthogonal Deprotection Cycles
The following diagram illustrates the chemical orthogonality, highlighting where stability risks are introduced in each cycle.
Figure 1: Comparative workflow of Fmoc vs. Boc cycles. Note the divergent risk points: Base-catalyzed side reactions in Fmoc vs. Acid-catalyzed degradation in Boc.
Side-Chain Criticality: The "Hidden" Instability
While the N-terminal protection drives the cycle, the side-chain protecting groups determine the purity of the final product.
The Aspartimide Problem (Asp-Gly Instability)
The sequence Asp-Gly (and to a lesser extent Asp-Ser/Thr) is notoriously unstable in Fmoc synthesis. The basic deprotection conditions (piperidine) deprotonate the amide backbone, which attacks the side-chain ester, forming a succinimide ring (Aspartimide).[1] This ring hydrolyzes to form a mix of
Mechanism & Prevention:
-
Standard Protection: OtBu (tert-butyl ester).[1] often insufficient for Asp-Gly sequences.
-
Enhanced Protection: OMpe (3-methylpent-3-yl ester).[1] The bulkier group sterically hinders the cyclization.[2]
-
Backbone Protection: Hmb (2-hydroxy-4-methoxybenzyl). Blocks the amide nitrogen, physically preventing the attack.
Figure 2: The Aspartimide formation pathway.[1] This side reaction is "silent" by mass spectrometry (same mass) but separates by HPLC.
Arginine: Pbf vs. Pmc
For Arginine, the choice is between Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[3][4]
-
Pmc: Slower to cleave. The cleaved Pmc cation is highly reactive and often alkylates Tryptophan (Trp) residues, permanently modifying the peptide.
-
Pbf: Structurally similar but includes a dihydrobenzofuran ring. It cleaves significantly faster in TFA, reducing the window for Trp alkylation.
-
Recommendation: Always use Fmoc-Arg(Pbf)-OH for sequences containing Trp or multiple Arg residues.
Mitigating Aggregation: Physical Stability
"Difficult sequences" are those that aggregate on the resin due to inter-chain hydrogen bonding (beta-sheet formation). This leads to deletion sequences (incomplete coupling).
The Pseudoproline Solution
Pseudoprolines (oxazolidines of Ser/Thr or thiazolidines of Cys) mimic the structure of Proline.[5][6] They introduce a "kink" in the peptide backbone, disrupting beta-sheet formation and solubilizing the growing chain.
| Feature | Standard Residue (Ser/Thr) | Pseudoproline Dipeptide |
| Structure | Linear, H-bond donor | Cyclic (Oxazolidine), Kinked |
| Aggregation | Promotes Beta-sheets | Disrupts Beta-sheets |
| Coupling Efficiency | Low in hydrophobic regions | High (solubilizing effect) |
| Post-Cleavage | Reverts to Ser/Thr | Reverts to Ser/Thr |
Experimental Validation Protocols
Do not rely on manufacturer claims. Validate stability using these protocols.
Protocol A: Marfey's Method (Racemization Analysis)
Use this to quantify the chiral purity of your peptide, specifically checking for D-amino acid contamination.
-
Hydrolysis: Dissolve 50 µg of peptide in 100 µL of 6 M HCl. Incubate at 110°C for 24 hours (sealed vial).
-
Drying: Evaporate HCl under nitrogen stream.
-
Derivatization: Resuspend residue in 50 µL water + 20 µL 1 M NaHCO₃. Add 100 µL of 1% L-FDAA (Marfey's Reagent) in acetone. Incubate at 40°C for 1 hour.
-
Quenching: Stop reaction with 10 µL 2 M HCl. Dilute with 200 µL 50% acetonitrile.
-
Analysis: Inject onto C18 HPLC.
-
Principle: L-FDAA reacts with L-Amino Acids (AA) to form L-L diastereomers and with D-AA to form L-D diastereomers. These separate easily on standard C18 columns.
-
Result: Integration of peaks gives the exact % of racemization.
-
Protocol B: Aspartimide Challenge Test
Use this when synthesizing sequences with Asp-Gly, Asp-Asn, or Asp-Ser motifs.
-
Synthesis: Synthesize a test fragment (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on resin.
-
Challenge: Before cleavage, expose the resin-bound peptide to 20% piperidine/DMF (standard deprotection mix) for 2 hours (simulating a long synthesis).
-
Cleavage: Cleave with TFA/Water/TIS (95:2.5:2.5).
-
Analysis: Analyze via HPLC.
-
Look for: A split peak or a shoulder on the main peak.
-
Validation: Collect the shoulder peak and re-inject. If it is the
-isomer, it will have the same mass but distinct retention time.
-
Comparative Data Summary
| Feature | Fmoc / tBu | Boc / Bzl | Stability Impact |
| Cleavage Reagent | TFA (95%) | HF (Anhydrous) | HF is highly toxic and can degrade glycosylated/sulfated peptides. |
| Orthogonality | Perfect (Base/Acid) | Partial (Acid/Strong Acid) | Fmoc allows synthesis of acid-sensitive peptides (e.g., protected side chains). |
| Aggregates | High risk in hydrophobic seqs | Lower risk (TFA solvates better) | Fmoc often requires Pseudoprolines for long peptides. |
| Asp-Gly Stability | Poor (Base catalyzed) | Good (Acid stable) | Fmoc requires Hmb or OMpe protection for Asp-Gly. |
| Trp Stability | Good (with Pbf) | Moderate (requires scavengers) | Boc cleavage generates benzyl cations that attack Trp. |
References
-
Behrendt, R., et al. (2016).[7] Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.[5]
-
Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine.[4][8] Tetrahedron Letters.
-
Mutter, M., & Wöhr, T. (1995).[9] Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.[5][6][10]
-
Marfey, P. (1984).[11] Determination of D-amino acids in peptides and proteins: Use of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). Carlsberg Research Communications.
-
Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. chempep.com [chempep.com]
- 4. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for S-Sulfo-Cysteine Peptides
Executive Summary
S-sulfocysteine (SSC) is a critical post-translational modification (PTM) in biotherapeutics, particularly monoclonal antibodies (mAbs) and insulin formulations. Often arising from sulfitolysis during downstream processing or oxidative stress, SSC introduces a strong negative charge (
Accurate analysis of SSC peptides is notoriously difficult due to the lability of the S-S bond under standard mass spectrometry (MS) fragmentation conditions. This guide provides a rigorous cross-validation framework, moving beyond simple detection to a self-validating system that correlates LC-MS/MS data with Ion Exchange Chromatography (IEX) and Differential Chemical Alkylation .
Part 1: The Analytical Landscape
LC-MS/MS: The Identification Engine
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for identifying the sequence location of SSC. However, the choice of fragmentation mode is binary: Destructive vs. Preservative .
-
Mass Shift: S-sulfonation adds a net mass of +79.9568 Da (
) to the cysteine residue (replacing the thiol hydrogen). -
Fragmentation Challenges:
-
CID/HCD (Collision-Induced Dissociation): The S-N and C-S bonds are relatively stable, but the S-S bond connecting the sulfonate group is labile. In CID/HCD, SSC peptides predominantly undergo a Neutral Loss of 80 Da (
) or 98 Da ( ), often stripping the modification before the backbone fragments. This makes site localization difficult. -
ETD (Electron Transfer Dissociation): ETD cleaves the N-C
bond via radical chemistry, preserving labile side-chain modifications. It is the "Gold Standard" for localizing SSC but requires higher precursor charge states ( ) for efficiency.
-
Ion Exchange Chromatography (IEX): The Quantitative Orthogonal
While MS identifies where the modification is, IEX quantifies how much of the protein population is modified.
-
Mechanism: SSC converts a neutral/weakly acidic Cys residue into a strongly acidic sulfonate. This results in a distinct retention time shift in Anion Exchange (AEX) or Cation Exchange (CEX) chromatography.
-
Validation Role: If LC-MS detects high levels of SSC peptides, the IEX profile must show a corresponding increase in the acidic variant peak. Discrepancies here indicate method bias (e.g., ionization suppression in MS).
Differential Alkylation: The Chemical Validator
This is the ultimate "truth" test. By chemically converting SSC back to a free thiol and tagging it with a unique mass label, you can distinguish it from native disulfides or free cysteines.
Part 2: Comparative Analysis of Methods
| Feature | LC-MS/MS (HCD/CID) | LC-MS/MS (ETD) | Anion Exchange (AEX) | Differential Alkylation |
| Primary Output | Sequence ID, Neutral Loss | Precise Site Localization | Charge Variant Quantitation | Unambiguous Site Confirmation |
| Specificity | Moderate (False negatives due to labile loss) | High | Low (Aggregates also elute as acidic) | Very High |
| Sensitivity | High (fmol range) | Moderate (Requires high | Moderate (µg range) | High |
| Throughput | High | Low (Slower cycle times) | High | Low (Complex prep) |
| Key Limitation | "Blind" to PTM location if neutral loss dominates | Instrument availability | No sequence info | Sample handling artifacts |
Part 3: The Cross-Validation Protocol (Self-Validating System)
To ensure scientific integrity, do not rely on a single method. Use this Differential Alkylation Workflow to cross-validate MS findings.
Principle
-
Block all native free thiols with Alkylating Agent A (e.g., NEM).
-
Reduce the specific S-sulfo bond (SSC) to a free thiol.
-
Label the newly formed thiol with Alkylating Agent B (e.g., IAM or PEG-Mal).
-
Detect the mass difference between Agent A and Agent B at the specific Cys residue.
Step-by-Step Methodology
Reagents
-
Denaturing Buffer: 6M Guanidine HCl, 50 mM Tris-HCl, pH 7.5.
-
Blocker A (NEM): N-ethylmaleimide (Adds +125.04 Da).
-
Reductant (DTT): Dithiothreitol.
-
Blocker B (IAM): Iodoacetamide (Adds +57.02 Da).
-
Protease: Sequencing grade Trypsin.
Workflow
-
Initial Blocking: Dissolve protein (100 µg) in Denaturing Buffer. Add NEM (final 10 mM). Incubate 30 min at 37°C in the dark.
-
Purpose: Permanently cap all native free cysteines.
-
-
Desalting: Remove excess NEM using a Zeba spin column or dialysis.
-
Critical: Residual NEM will block the SSC sites in the next step, causing false negatives.
-
-
SSC Reduction: Add DTT (final 10 mM) to the desalted sample. Incubate 30 min at 37°C.
-
Secondary Labeling: Add IAM (final 20 mM). Incubate 30 min at room temp in the dark.
-
Purpose: Alkylate the former SSC residues with Carbamidomethyl (CAM).
-
-
Digestion & MS Analysis: Dilute to <1M Guanidine, add Trypsin (1:50 ratio), digest overnight. Analyze via LC-MS/MS.
Data Interpretation
-
Native Free Cys: Detected with NEM mass (+125 Da).
-
S-Sulfo Cys: Detected with CAM mass (+57 Da).
-
Validation: The shift from +80 Da (putative SSC) to +57 Da (chemically converted) confirms the presence of the modification and rules out isobaric interferences.
Part 4: Visualization of the Workflow
The following diagram illustrates the logical flow of the Differential Alkylation strategy, highlighting the mass shifts that serve as diagnostic checkpoints.
Caption: Logical workflow for the differential alkylation of S-sulfo-cysteine, utilizing mass shifts to distinguish original modification sites.
References
-
Comparison of Fragment
-
Neutral Loss Characteriz
- Title: Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics
- Source: PubMed Central
-
URL:[Link]
-
Differential Alkyl
-
S-Sulfocysteine in Biologics
- Title: Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells
- Source: NIH / PMC
-
URL:[Link]
-
Diagnostic Ions & Mass Shifts
Sources
- 1. researchgate.net [researchgate.net]
- 2. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
Part 1: Executive Safety & Identity Summary
Disposal Protocol: Fmoc-Cys(SO3H)-OH Disodium Salt (CAS 163558-30-3) [1][2][3][4][5]
Chemical Identity Verification Before initiating any disposal procedure, you must verify the substance identity. CAS This compound corresponds to Fmoc-Cys(SO3H)-OH disodium salt (Fmoc-L-Cysteic acid disodium salt).[1][2][3][4][6]
-
Role: Reagent for Solid Phase Peptide Synthesis (SPPS).
-
Physical State: White to off-white powder.
-
Hazard Classification: Irritant (Warning) . It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
Operational Note: Unlike cytotoxic antineoplastics, this compound is primarily an organic irritant. However, due to the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and sulfur content, it requires specific thermal destruction methods to prevent environmental persistence.
| Property | Data Specification |
| Chemical Name | Fmoc-L-Cysteic acid disodium salt |
| CAS Number | This compound |
| Molecular Formula | C₁₈H₁₅NNa₂O₇S₂ |
| Molecular Weight | 467.42 g/mol |
| Solubility | Soluble in water (due to disodium salt); soluble in polar organic solvents (DMF, DMSO).[4][8] |
| Stability | Stable under standard conditions; hygroscopic. |
Part 2: Personal Protective Equipment (PPE) Matrix
As a Senior Application Scientist, I emphasize that "Generator Knowledge" is your first line of defense. Treat this dust as a respiratory sensitizer until contained.
| PPE Category | Requirement | Rationale |
| Respiratory | N95 Respirator (Minimum) | Prevents inhalation of fine particulates during weighing or spill cleanup. |
| Dermal | Nitrile Gloves (Double gloving recommended for solution handling) | Prevents skin sensitization. The Fmoc group is lipophilic and can facilitate skin absorption. |
| Ocular | Safety Goggles (ANSI Z87.1) | Mandatory. Dust is severely irritating to mucous membranes. |
| Body | Lab Coat (Buttoned) | Prevents accumulation on street clothes. |
Part 3: Disposal Workflow & Methodology
The disposal strategy relies on High-Temperature Incineration . While not a P-listed or U-listed acute toxin (RCRA), the complex organic structure and sulfur content make landfilling inappropriate due to potential groundwater leaching.
Scenario A: Solid Waste (Expired/Unused Reagent)
-
Primary Path: Segregate into Hazardous Waste - Solid streams.
-
Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.
-
Labeling: Must read "Non-Regulated Chemical Waste - Solid - Irritant" (or specific local designation).
-
Destruction: Incineration at >850°C to ensure decomposition of the fluorene ring and oxidation of sulfur to captured SOx.
Scenario B: Liquid Waste (SPPS Effluent)
In peptide synthesis, this compound is often dissolved in DMF (Dimethylformamide) or NMP.
-
Primary Path: Organic Solvent Waste (Non-Halogenated) .
-
Restriction: Do NOT mix with oxidizers (e.g., cleavage cocktails containing high concentrations of iodine or peroxide) in the primary waste drum without a compatibility test.
-
Destruction: Fuel blending/Incineration.
Scenario C: Aqueous Waste
Because it is a disodium salt, it is water-soluble.
-
Primary Path: Aqueous Hazardous Waste .
-
Prohibition: Do NOT pour down the sink. Even though soluble, the Fmoc moiety is an environmental pollutant.
Part 4: Visualization of Disposal Logic
The following diagram outlines the decision matrix for disposing of this compound in a research setting.
Caption: Figure 1. Decision tree for the segregation and containerization of Fmoc-Cys(SO3H)-OH waste streams.
Part 5: Spill Management Protocol
In the event of a benchtop spill of the solid powder:
-
Isolate: Mark the area. Inform nearby personnel to avoid generating drafts.
-
Protect: Don N95 mask and double nitrile gloves immediately.
-
Contain: Cover the powder with a damp paper towel.
-
Scientific Rationale: The damp towel prevents the hygroscopic powder from becoming airborne dust (aerosolization), which is the primary respiratory risk.
-
-
Collect: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Decontaminate: Wipe the surface with a mild detergent solution followed by water. Place all wipes in the solid waste jar.
Part 6: Regulatory Compliance (RCRA Context)
While CAS this compound is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic), it falls under the "Characteristic Waste" definition if it exhibits toxicity or if your institution adopts a "conservative management" policy for all research chemicals.
-
Generator Responsibility: Under 40 CFR 262.11, the waste generator (you) must determine if the waste is hazardous. Due to the irritant nature and aquatic toxicity potential of Fmoc derivatives, it must be managed as chemical waste, never municipal trash.
References
-
Angene Chemical. (2025).[8][9] Safety Data Sheet: Fmoc-Cys(SO3H)-OH.disodium salt (CAS this compound).[1][2][3][5][6][7] Retrieved from
-
Bachem. (2025).[9] Product Specification and Safety Data: Fmoc-Cys(SO3H)-OH disodium salt.[2][6][7] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Amino Acid Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Determination. 40 CFR Part 262. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Bachem Fmoc-Cys(SO3H)-OH · disodium salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
